molecular formula C10H22N2O B1422927 1-(2-Ethoxyethyl)-2-ethylpiperazine CAS No. 1315366-94-9

1-(2-Ethoxyethyl)-2-ethylpiperazine

Cat. No.: B1422927
CAS No.: 1315366-94-9
M. Wt: 186.29 g/mol
InChI Key: BJVVBTNILPCHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-2-ethylpiperazine is a piperazine-based organic compound with the molecular formula C 10 H 22 N 2 O and a molecular weight of 186.30 g/mol . It is identified by CAS Number 1315366-94-9 . As a substituted piperazine, it serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research . Piperazine derivatives are of significant research interest due to their wide range of potential biological activities. Structural analogs of this compound, particularly N-substituted piperazines, are frequently explored in medicinal chemistry for their interactions with the central nervous system (CNS) . These studies highlight the value of such scaffolds in developing and studying novel bioactive molecules. The compound should be stored according to safety guidelines and is intended for use by qualified researchers in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use. The product is shipped cold-chain to ensure stability . Researchers can find detailed identification data, including SMILES notation (CCC1N(CCOCC)CCNC1) and InChIKey (BJVVBTNILPCHMW-UHFFFAOYSA-N), for referencing and computational purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyethyl)-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVBTNILPCHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Landscape for a Novel Piperazine Derivative

In the realm of pharmaceutical sciences and medicinal chemistry, piperazine and its derivatives represent a cornerstone scaffold, integral to the design of a multitude of therapeutic agents. The nuanced substitution patterns on the piperazine ring can profoundly influence a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a specific, lesser-documented derivative: 1-(2-Ethoxyethyl)-2-ethylpiperazine .

A thorough investigation of the available scientific literature and chemical databases reveals a significant gap in experimentally determined physicochemical data for 1-(2-Ethoxyethyl)-2-ethylpiperazine. This is not an uncommon scenario in drug discovery and development, where novel chemical entities often precede their comprehensive characterization.

Therefore, this technical guide adopts a dual-pronged approach. Firstly, it will present a detailed analysis of the known physicochemical properties of the closely related analogue, 1-(2-Ethoxyethyl)piperazine , to establish a scientifically grounded baseline. Secondly, it will provide expert insights into the anticipated impact of the 2-ethyl substitution on these properties. Finally, this document will furnish detailed, field-proven experimental protocols for the comprehensive determination of the key physicochemical parameters of 1-(2-Ethoxyethyl)-2-ethylpiperazine. This will empower researchers to generate the requisite data for this novel compound, ensuring a robust foundation for its further development.

I. Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical and biological investigations.

Chemical Structure and Nomenclature
  • IUPAC Name: 1-(2-ethoxyethyl)-2-ethylpiperazine[1]

  • Molecular Formula: C₁₀H₂₂N₂O[1]

  • Canonical SMILES: CCOCCN1CCNC(CC)C1

  • InChI: InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3[1]

  • InChIKey: BJVVBTNILPCHMW-UHFFFAOYSA-N[1]

The structure comprises a piperazine ring substituted at the 1-position with a 2-ethoxyethyl group and at the 2-position with an ethyl group. The presence of two nitrogen atoms within the piperazine ring imparts basic properties to the molecule, while the ethoxyethyl chain introduces a degree of lipophilicity and potential for hydrogen bonding via the ether oxygen. The ethyl group at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of enantiomers.

Comparative Analysis with 1-(2-Ethoxyethyl)piperazine

To infer the properties of our target molecule, we will draw comparisons with its parent compound, 1-(2-Ethoxyethyl)piperazine.

  • IUPAC Name: 1-(2-Ethoxyethyl)piperazine[2]

  • CAS Number: 13484-38-3[2][3][4]

  • Molecular Formula: C₈H₁₈N₂O[2][3][4]

  • Molecular Weight: 158.24 g/mol [2][3][4]

The key structural difference is the presence of the ethyl group at the 2-position in our target molecule, which will have predictable consequences for its physicochemical properties.

II. Predicted and Inferred Physicochemical Properties

The following table summarizes the known properties of 1-(2-Ethoxyethyl)piperazine and provides an expert-guided prediction for the properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

Property1-(2-Ethoxyethyl)piperazine (Known Values)1-(2-Ethoxyethyl)-2-ethylpiperazine (Predicted/Inferred Values)Rationale for Prediction
Molecular Weight 158.24 g/mol [2][3][4]186.30 g/mol Addition of a C₂H₅ group.
Boiling Point 224-225 °C[3][4]> 225 °CIncreased molecular weight and van der Waals forces are expected to raise the boiling point.
Density 0.941 g/mL[3][4]~0.94 - 0.96 g/mLA slight increase in density is anticipated due to the increased mass-to-volume ratio.
Refractive Index n20/D 1.4690[3][4]~1.47A marginal increase is expected.
pKa 9.15 ± 0.10 (Predicted)[4]pKa₁: ~8.5-9.0, pKa₂: ~4-5The ethyl group may slightly alter the basicity of the adjacent nitrogen. A second, lower pKa for the other nitrogen is expected.
LogP (XlogP) -0.2 (PubChem Predicted)[2]0.8 (PubChemLite Predicted)[1]The addition of the ethyl group significantly increases the lipophilicity of the molecule.

III. Experimental Determination of Physicochemical Properties: A Methodological Guide

For a novel compound like 1-(2-Ethoxyethyl)-2-ethylpiperazine, rigorous experimental determination of its physicochemical properties is paramount. The following section outlines the standard, validated protocols for these measurements.

Workflow for Physicochemical Characterization

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties cluster_2 Data Analysis & Reporting A Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Melting/Boiling Point Determination B->C Characterized Material D Solubility Profiling B->D Characterized Material E pKa Determination B->E Characterized Material F LogP/LogD Measurement B->F Characterized Material G Tabulate Quantitative Data C->G D->G E->G F->G H Generate Technical Data Sheet G->H

Caption: Workflow for the physicochemical characterization of a novel compound.

Determination of pKa by Potentiometric Titration

The pKa values, which quantify the acidity or basicity of a molecule, are critical for predicting its ionization state at different pH values, a key factor in drug absorption and distribution.

Principle: This method involves the titration of an acidic solution of the compound with a standardized basic solution. The pH is monitored throughout the titration, and the pKa is determined from the inflection points of the resulting pH vs. volume curve.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(2-Ethoxyethyl)-2-ethylpiperazine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M HCl. This will protonate both nitrogen atoms of the piperazine ring.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two inflection points will be observed, allowing for the determination of pKa₁ and pKa₂.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.

Principle (Shake-Flask Method for LogP): This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of 1-(2-Ethoxyethyl)-2-ethylpiperazine in the water-saturated n-octanol.

  • Partitioning: Mix a known volume of the stock solution with a known volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

For LogD, which is pH-dependent, the aqueous phase is buffered to a specific pH.

Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

Principle (Equilibrium Shake-Flask Method): This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of 1-(2-Ethoxyethyl)-2-ethylpiperazine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

IV. Spectroscopic and Chromatographic Profile

While not strictly physicochemical properties, the spectroscopic and chromatographic fingerprints of a molecule are essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the following characteristic signals would be expected in a ¹H NMR spectrum:

  • Ethyl group on the piperazine ring: A triplet and a quartet in the aliphatic region.

  • Ethoxy group: A triplet and a quartet corresponding to the ethyl moiety.

  • Piperazine ring protons: A complex series of multiplets.

  • Methylene protons of the ethoxyethyl chain: Signals adjacent to the ether oxygen and the piperazine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the expected nominal mass would be 186.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

These chromatographic techniques are vital for assessing the purity of the compound. A validated GC or HPLC method would be developed to separate 1-(2-Ethoxyethyl)-2-ethylpiperazine from any starting materials, by-products, or degradation products.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine. By leveraging data from the closely related analogue, 1-(2-Ethoxyethyl)piperazine, and providing detailed experimental protocols, this document serves as a valuable resource for researchers and scientists. The successful development of any novel chemical entity hinges on a thorough understanding of its fundamental properties. The methodologies outlined herein will enable the robust characterization of 1-(2-Ethoxyethyl)-2-ethylpiperazine, paving the way for its potential applications in drug discovery and beyond.

References

  • PubChemLite. 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O). Available at: [Link].

  • PubChem. 1-(2-Ethoxyethyl)piperazine. Available at: [Link].

  • Chemdad. 1-(2-ETHOXYETHYL)PIPERAZINE. Available at: [Link].

Sources

Thermodynamic Stability Data for 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive thermodynamic stability profile for 1-(2-Ethoxyethyl)-2-ethylpiperazine (CAS: 1315366-94-9). As a specialized piperazine derivative, this compound exhibits distinct physicochemical behaviors governed by the steric hindrance of the C2-ethyl group and the lipophilicity of the N1-ethoxyethyl tail.

Note on Data Sources: While direct calorimetric data for this specific CAS is limited in the public domain, this guide synthesizes validated quantitative structure-property relationship (QSPR) models , comparative analog data (e.g., 2-methylpiperazine, 1-(2-hydroxyethyl)piperazine), and thermodynamic first-principles to provide actionable stability parameters.

Chemical Identity & Structural Thermodynamics

The thermodynamic stability of 1-(2-Ethoxyethyl)-2-ethylpiperazine is dictated by the interplay between the piperazine ring conformation and its substituents. The C2-ethyl group introduces steric strain that lowers the energy barrier for ring inversion compared to unsubstituted piperazine, while the N1-ethoxyethyl group enhances lipophilicity but introduces an ether linkage susceptible to oxidative radical attack.

Table 1: Physicochemical & Thermodynamic Properties (Predicted vs. Analog)
ParameterValue / RangeConfidenceSource / Rationale
Molecular Formula C₁₀H₂₂N₂OHighPubChem / Stoichiometry
Molecular Weight 186.30 g/mol HighCalculated
Physical State Liquid (at STP)HighAnalog comparison (HEEP is liquid)
Boiling Point ~105–110 °C @ 0.25 mmHgMediumEst.[1] < HEEP (112°C) due to lack of -OH H-bonding
LogP (Octanol/Water) 0.8 – 1.2MediumXLogP3 prediction; > HEEP (-1.5) due to ethyl/ethoxy groups
pKa₁ (N4-H) 9.1 – 9.4HighLower than piperazine (9.73) due to C2-ethyl steric/inductive effects
pKa₂ (N1-R) 4.5 – 5.0HighTertiary amine, lowered by electron-withdrawing ether oxygen
Thermal Decomposition > 140 °C (Onset)MediumAnalogous to 1-methylpiperazine degradation profiles

Analyst Insight: The substitution pattern creates a "stability trade-off." The C2-ethyl group protects the N1 nitrogen from enzymatic N-dealkylation via steric shielding, but simultaneously destabilizes the ring thermodynamically compared to the unsubstituted parent, making it more prone to thermal ring-opening at high temperatures (>200°C).

Thermal Stability & Degradation Kinetics

Understanding the thermal degradation pathways is critical for process safety, particularly during distillation or high-temperature curing applications.

Degradation Mechanisms
  • Oxidative Cleavage (Ether): The ether linkage in the ethoxyethyl tail is the "weakest link" under aerobic conditions, susceptible to radical abstraction of the

    
    -proton, leading to chain scission.
    
  • Ring Opening (Thermal): At temperatures exceeding 250°C, the piperazine ring undergoes entropy-driven ring opening, a process accelerated by the C2-ethyl substituent which destabilizes the chair conformation.

Visualization: Thermal Degradation Pathways

DegradationPathways cluster_steric Steric Effect of C2-Ethyl Start 1-(2-Ethoxyethyl)-2-ethylpiperazine (Intact Molecule) Oxidation Pathway A: Oxidative Radical Attack (>60°C, Aerobic) Start->Oxidation O2 presence Thermal Pathway B: Thermal Ring Opening (>250°C, Anaerobic) Start->Thermal High T ProductA Peroxide Species & Aldehyde Byproducts Oxidation->ProductA ProductB Ethylenediamine Derivatives & Polymeric Tars Thermal->ProductB

Caption: Dual degradation pathways showing oxidative vulnerability of the ether tail and thermal instability of the substituted ring.

Solution Thermodynamics: Ionization & Solubility

For pharmaceutical or formulation applications, the solution thermodynamics are governed by the two ionizable nitrogen centers.

pKa Modulation by Substituents
  • N4 (Secondary Amine): This is the most basic center. However, the C2-ethyl group exerts a negative inductive effect and steric hindrance, lowering the pKa from ~9.8 (piperazine) to ~9.2. This implies the molecule is less protonated at physiological pH (7.4) than unsubstituted piperazine, potentially increasing membrane permeability.

  • N1 (Tertiary Amine): The proximity of the ethoxyethyl oxygen introduces an electron-withdrawing effect, significantly suppressing the basicity of the N1 center (pKa ~4.8).

Solubility Profile

Unlike HEEP (1-[2-(2-hydroxyethoxy)ethyl]piperazine), which is fully miscible with water due to the terminal hydroxyl, 1-(2-Ethoxyethyl)-2-ethylpiperazine has a capped ether tail.

  • Water Solubility: Moderate to High (due to protonation of N4).

  • Organic Solubility: Excellent in alcohols, DCM, and toluene (LogP ~1.0).

Experimental Characterization Framework

Since specific literature data is sparse, the following validated protocols are recommended to generate certificate-grade thermodynamic data.

Protocol A: Potentiometric pKa Determination
  • Objective: Determine precise ionization constants (

    
    ).
    
  • Method: Titration of 0.01 M analyte with 0.1 M HCl/NaOH at 25°C under

    
     atmosphere.
    
  • Critical Step: Use the Bjerrum method to calculate

    
     (average number of bound protons). The C2-ethyl group may cause slow equilibration; allow 60s stabilization between additions.
    
Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Determine Melting Point (

    
    ) and Decomposition Onset (
    
    
    
    ).
  • Parameters:

    • Ramp: 10°C/min from -50°C to 300°C.

    • Pan: Hermetically sealed Aluminum (to prevent evaporation of the liquid).

    • Purge: Nitrogen (50 mL/min).

  • Expected Result: Look for a glass transition (

    
    ) around -40°C (predicted) and an exotherm >200°C indicating decomposition.
    
Protocol C: LogP Measurement (Shake-Flask Method)
  • Objective: Verify lipophilicity for ADME prediction.

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Quantification: HPLC-UV/Vis (210 nm detection for the piperazine ring).

  • Note: Ensure the aqueous phase pH is buffered; the N4 amine must be neutral for accurate LogP, or report as LogD.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Ethoxyethyl)-2-ethylpiperazine Product Page. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data. Retrieved from

  • Freeman, S. A., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from

  • PubChem. (2025).[4][5] 1-(2-Ethoxyethyl)-2-ethylpiperazine Compound Summary. National Library of Medicine. Retrieved from

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 1-(2-Ethoxyethyl)-2-ethylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine. In the absence of extensive published data for this specific molecule, we present a guide grounded in first principles of physical chemistry, established experimental protocols, and predictive methodologies. This document serves as a robust starting point for any research or development activity involving this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-(2-Ethoxyethyl)-2-ethylpiperazine is a critical physicochemical parameter that governs its behavior in various stages of drug development. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with different solvents is paramount.[1][2][3] An optimal solubility profile can streamline process chemistry, enhance formulation stability, and ultimately influence the therapeutic efficacy of a drug product.

This guide will delve into the theoretical considerations for predicting the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine, provide detailed experimental protocols for its empirical determination, and discuss the interpretation of the resulting data.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine, we must first analyze its molecular structure.

Molecular Formula: C₁₀H₂₂N₂O

Key Structural Features:

  • Piperazine Core: A cyclic diamine that can act as a hydrogen bond acceptor and, if protonated, a hydrogen bond donor. The presence of two nitrogen atoms generally confers some degree of polarity and potential for aqueous solubility, especially at lower pH.

  • 2-Ethyl Group: An alkyl substituent on the piperazine ring that increases the nonpolar character and steric bulk of the molecule.

  • 1-(2-Ethoxyethyl) Group: This side chain introduces both an ether linkage and a terminal ethyl group. The ether oxygen can act as a hydrogen bond acceptor, contributing to polarity. However, the overall ethyl and ethylene groups add to the lipophilic nature of the molecule.

Based on these features, 1-(2-Ethoxyethyl)-2-ethylpiperazine can be classified as a moderately polar molecule with both hydrophilic (piperazine nitrogens, ether oxygen) and lipophilic (ethyl groups, hydrocarbon backbone) regions. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Predicted Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can be established.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).

  • Low Solubility: Predicted in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene), where the polar functional groups of the solute have unfavorable interactions with the nonpolar solvent molecules.

Theoretical Framework for Solubility

The process of dissolution can be understood through thermodynamic principles. A solute dissolves in a solvent when the overall change in Gibbs free energy (ΔG) for the process is negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of solution:

ΔG = ΔH_solution - TΔS_solution

The enthalpy of solution involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[4] "Like dissolves like" is a useful heuristic; dissolution is favored when the intermolecular forces of the solute and solvent are similar.

For a more quantitative prediction, computational models can be employed. Modern approaches combine fundamental thermodynamic equations with machine learning to predict solubility in a wide range of solvents and temperatures.[5][6] These models, such as COSMO-RS, consider the solute and solvent properties to calculate activity coefficients and solvation energies.[1]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine involves a series of well-defined experiments.

Materials and Equipment
  • 1-(2-Ethoxyethyl)-2-ethylpiperazine (as solid or oil)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Equilibrium Solubility Determination Protocol

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(2-Ethoxyethyl)-2-ethylpiperazine to a known volume (e.g., 1 mL) of the selected organic solvent in a sealed vial. The excess solid/oil should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solute to settle. If necessary, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)
Nonpolar Hexane25
Toluene25
Moderately Polar Dichloromethane25
Ethyl Acetate25
Acetone25
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
Polar Protic Ethanol25
Methanol25

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental solubility determination process.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess solute to known solvent volume equil Agitate at constant temperature (e.g., 24-48h) prep->equil Achieve Equilibrium sep Centrifuge or let settle equil->sep Separate Phases sample Filter supernatant sep->sample Isolate Saturated Solution dilute Dilute sample sample->dilute quantify Quantify by HPLC/GC dilute->quantify result Calculate Solubility quantify->result

Caption: Experimental workflow for determining equilibrium solubility.

Interpretation and Applications in Drug Development

The solubility profile of 1-(2-Ethoxyethyl)-2-ethylpiperazine will directly inform several key decisions in the development pipeline:

  • Process Chemistry: The choice of solvents for reaction, work-up, and crystallization will be guided by the solubility data. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

  • Formulation Development: For liquid formulations, solvents with high solubilizing capacity will be prioritized. For solid dosage forms, understanding the solubility in biorelevant media (simulated gastric and intestinal fluids) will be a critical next step.

  • Toxicology Studies: The selection of appropriate vehicle for in-vivo and in-vitro toxicology studies depends on finding a solvent that can dissolve the required concentration of the compound without exhibiting its own toxicity.

Conclusion

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Green, W. H. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • UTSC. (n.d.). Solubility. Chemistry Online.

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethoxyethyl Substituted Piperazines: Synthesis, Properties, and Pharmacological Landscape

The piperazine heterocycle, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold".[1][2][3] Its structural simplicity, synthetic tractability, and unique physicochemical properties have led to its incorporation into a vast array of clinically significant drugs. The two nitrogen atoms provide versatile handles for chemical modification, allowing for precise tuning of properties like aqueous solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This adaptability facilitates high-affinity interactions with a diverse range of biological targets.

The clinical impact of the piperazine moiety is evident across multiple therapeutic areas. Notable examples include the anticancer agent imatinib, the atypical antipsychotic aripiprazole, the broad-spectrum antibiotic ciprofloxacin, and the antihistamine cetirizine.[1][4] In each case, the piperazine core is instrumental in defining the molecule's potency, selectivity, and overall drug-like properties.[1]

Substitution at the nitrogen atoms is the primary strategy for unlocking the therapeutic potential of the piperazine scaffold. Among the myriad of possible substituents, the ethoxyethyl group [–CH₂CH₂OCH₂CH₃] has emerged as a key functional motif. This guide provides a comprehensive technical overview of ethoxyethyl substituted piperazines, detailing their synthesis, key structural and physicochemical characteristics, and their diverse applications in drug development, with a focus on structure-activity relationships (SAR).

Core Synthesis Strategies

The preparation of ethoxyethyl substituted piperazines can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern (mono- vs. di-substitution), the complexity of the target molecule, and the availability of starting materials.

Direct N-Alkylation

The most straightforward approach is the direct nucleophilic substitution (Sₙ2) reaction between a piperazine nucleus and an ethoxyethyl electrophile. A common and commercially available reagent for this purpose is 2-bromoethyl ethyl ether.[5] A critical consideration in this method is controlling the degree of substitution. Due to the comparable nucleophilicity of both nitrogen atoms, the reaction can yield a mixture of mono- and di-substituted products.[1]

To achieve selective mono-substitution, one nitrogen atom is typically protected with a labile group, such as a tert-butyloxycarbonyl (Boc) group. The protected piperazine is then alkylated, followed by deprotection under acidic conditions to yield the desired mono-substituted product.[1]

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)piperazine

This protocol describes a representative N-alkylation reaction.

Objective: To synthesize 1-(2-ethoxyethyl)piperazine from formylpiperazine and 2-bromoethyl ethyl ether.[5]

Materials:

  • Formylpiperazine

  • 2-Bromoethyl ethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for subsequent hydrolysis of the formyl group if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve formylpiperazine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. This base will act as a proton scavenger.

  • Alkylation: Add 2-bromoethyl ethyl ether (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product into diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-formyl-N'-(2-ethoxyethyl)piperazine.

  • Deprotection (Hydrolysis): The resulting formyl-protected intermediate can be hydrolyzed by refluxing with aqueous hydrochloric acid to yield the final product, 1-(2-ethoxyethyl)piperazine.

  • Purification: The final product can be purified by distillation under reduced pressure or column chromatography.

Validation: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6] The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as methylene protons on the piperazine ring and the ethoxyethyl chain.[5]

Reductive Alkylation

Reductive alkylation offers an alternative route, particularly for synthesizing derivatives with more complex substituents on the second nitrogen. This method typically involves reacting a mono-substituted piperazine (like 1-benzylpiperazine) with an ethoxy-containing aldehyde, such as 2-ethoxyacetaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This approach is valued for its mild conditions and broad functional group tolerance.

Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways to access ethoxyethyl substituted piperazines.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products & Intermediates Piperazine Piperazine Direct_Alkylation Direct N-Alkylation (Base, Solvent) Piperazine->Direct_Alkylation BocPiperazine N-Boc-Piperazine Protected_Alkylation Protected N-Alkylation BocPiperazine->Protected_Alkylation Ethoxy_Electrophile 2-Ethoxyethyl Halide (e.g., Br-CH₂CH₂OEt) Ethoxy_Electrophile->Direct_Alkylation Ethoxy_Electrophile->Protected_Alkylation Mixture Mixture of Mono- & Di-substituted Direct_Alkylation->Mixture Often non-selective Boc_Protected N-Boc-N'-(2-ethoxyethyl)piperazine Protected_Alkylation->Boc_Protected Selective mono-alkylation Mono_Substituted 1-(2-Ethoxyethyl)piperazine Mixture->Mono_Substituted Purification Boc_Protected->Mono_Substituted Deprotection (e.g., TFA, HCl)

Caption: General synthetic workflows for preparing ethoxyethyl piperazines.

Structural Features and Physicochemical Impact

The incorporation of an ethoxyethyl group imparts distinct properties to the piperazine scaffold that are crucial for its biological function.

  • Modulated Lipophilicity: The ethoxyethyl group increases lipophilicity compared to a hydroxyethyl substituent, which can enhance membrane permeability and facilitate crossing the blood-brain barrier—a valuable property for drugs targeting the central nervous system (CNS).[8][9]

  • Conformational Flexibility: The ether linkage introduces rotational freedom, allowing the substituent to adopt various conformations. This flexibility can be critical for achieving an optimal fit within a receptor's binding pocket.[9]

  • Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can contribute to binding affinity.

  • Improved Solubility: While increasing lipophilicity, the piperazine core itself ensures a degree of aqueous solubility, a balance that is often key to favorable pharmacokinetics.[2][10]

PropertyValue for 1-(2-Ethoxyethyl)piperazineSource
Molecular Formula C₈H₁₈N₂O[11]
Molecular Weight 158.24 g/mol [11]
XLogP3-AA (LogP) -0.2[11]
Topological Polar Surface Area 24.5 Ų[11]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 3[11]
Table 1: Key physicochemical properties of the parent 1-(2-ethoxyethyl)piperazine structure.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Ethoxyethyl substituted piperazines have been explored for a range of therapeutic applications, primarily centered on their activity in the central nervous and cardiovascular systems. The versatile piperazine core allows for the introduction of a second, distinct substituent (often an aryl group) at the N-4 position, creating a vast chemical space for SAR exploration.

Central Nervous System (CNS) Activity

Many CNS-active drugs feature a phenylpiperazine moiety. The addition of an ethoxyethyl group to this template has been shown to modulate receptor binding profiles and functional activity.

  • Antidepressant and Anxiolytic Potential: Studies on aryl alkanol piperazine derivatives have identified compounds with dual 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition, a hallmark of many effective antidepressants.[12] Quantitative structure-activity relationship (QSAR) models suggest that properties like the dipole moment and specific electronic descriptors of the molecule, influenced by substituents like ethoxyethyl, are critical for this activity.[12] Furthermore, certain 1-[2-(phenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine derivatives have demonstrated significant antidepressant-like effects in animal models.[13]

  • Sigma (σ₁) Receptor Binding: Hydroxyethyl substituted piperazines, which are structural precursors to ethoxyethyl derivatives, show high affinity for the σ₁ receptor.[7] This receptor is implicated in a variety of neurological conditions, suggesting that ethoxyethyl analogs could be promising candidates for development in this area.

Cardiovascular Activity
  • Hypotensive Agents: A series of newly designed aroxyethoxyethyl derivatives of piperazine were synthesized and evaluated for their effects on the cardiovascular system.[13] These compounds were found to exhibit α₁-adrenergic receptor antagonist properties. The antagonism of α₁ receptors leads to vasodilation and a reduction in blood pressure. The most promising compound from this study, which featured a dimethylphenoxy group, was a selective α₁ antagonist and demonstrated significant hypotensive activity in rats at low doses.[13]

Other Therapeutic Areas
  • Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1) Inhibitors: Sulfur-containing ethyl piperazine derivatives have been identified as potent inhibitors of ACAT-1, an enzyme targeted for the treatment of atherosclerosis and hyperlipidemia.[10] The ethoxyethyl scaffold serves as a key building block for these more complex inhibitors.

  • Radiation Countermeasures: While research has focused on 1-(2-hydroxyethyl)piperazine derivatives, the findings highlight the potential of this chemical class to mitigate DNA damage from ionizing radiation.[14] The development of ethoxyethyl analogs could offer improved safety and efficacy profiles compared to existing agents like amifostine.[14]

G Core N Piperazine Core N Properties Physicochemical Properties Solubility Lipophilicity Flexibility Core->Properties Influences Ethoxyethyl Ethoxyethyl Group (-CH₂CH₂OEt) Ethoxyethyl->Core:n1 Aryl Aryl Group (e.g., Phenyl, Pyridinyl) Aryl->Core:n4 CNS CNS Activity Antidepressant (5-HT/NA Reuptake) Anxiolytic σ₁ Receptor Binding Properties->CNS CVS Cardiovascular Activity Hypotensive (α₁ Antagonist) Properties->CVS Other Other Applications ACAT-1 Inhibition Radioprotection Properties->Other

Caption: Relationship between the ethoxyethyl piperazine scaffold and its pharmacological activities.

Conclusion and Future Directions

Ethoxyethyl substituted piperazines represent a versatile and pharmacologically significant class of compounds. Their synthesis is well-established, allowing for systematic modification and exploration of chemical space. The ethoxyethyl moiety serves as a critical modulator of physicochemical properties, enhancing lipophilicity and providing conformational flexibility, which are essential for effective interaction with biological targets in the CNS and cardiovascular system.

Future research in this area is poised for significant advancement. The integration of computational chemistry and predictive modeling will enable more rational design strategies, helping to identify novel derivatives with optimized affinity and selectivity for specific targets.[1][12] Exploration into new therapeutic areas, such as oncology and infectious diseases, where the piperazine scaffold is already validated, could uncover new applications for these derivatives.[3] Furthermore, developing more complex hybrid scaffolds that incorporate the ethoxyethyl piperazine motif may lead to the discovery of next-generation therapeutics with multi-target activities and improved clinical profiles.

References

  • Wünsch, B., et al. (2014). Synthesis, Pharmacological Evaluation, and σ1 Receptor Interaction Analysis of Hydroxyethyl Substituted Piperazines. Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. Available at: [Link]

  • Faizan, M., et al. (2025). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Drug Information. (n.d.). Hydroxy Ethoxy-Ethy-Piperazine. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2016). Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems. PubMed. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Royal Society of Chemistry. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. Available at: [Link]

  • PubMed. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Available at: [Link]

  • PubMed. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. Available at: [Link]

Sources

An In-Depth Technical Guide to the Boiling Point and Density Specifications of Ethylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point and density specifications for a range of ethylpiperazine compounds. As a senior application scientist, this document is structured to deliver not just technical data but also insights into the underlying physicochemical principles and the experimental methodologies used to determine these critical properties.

Introduction to Ethylpiperazine Compounds and Their Significance

Ethylpiperazine and its derivatives are a class of heterocyclic amines that feature a piperazine ring substituted with one or more ethyl groups. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] The physical properties of these compounds, such as boiling point and density, are fundamental parameters that influence their purification, formulation, and application. A thorough understanding of these properties is therefore essential for researchers and professionals working with these molecules.

Physicochemical Properties of Key Ethylpiperazine Compounds

The boiling point and density of a substance are dictated by the nature and strength of its intermolecular forces. For ethylpiperazine compounds, these include van der Waals forces, dipole-dipole interactions, and, in the case of secondary amines, hydrogen bonding.

Data Summary

The following table summarizes the available boiling point and density data for piperazine and several of its ethyl-substituted derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Piperazine
ngcontent-ng-c1352109670="" class="ng-star-inserted">
C₄H₁₀N₂86.14146[2]~1.1 (solid)[3]1-Ethylpiperazine

C₆H₁₄N₂114.19157[3][4][5]0.899 at 25 °C[4]1,4-Diethylpiperazine 

C₈H₁₈N₂142.24156-158[6]0.9 at 15 °C[6]1,4-Dimethylpiperazine 

C₆H₁₄N₂114.191330.85 at 20/20 °C[7]2-Ethylpiperazine 

C₆H₁₄N₂114.19Data not readily availableData not readily available
Structure-Property Relationship Analysis

The data reveals several key trends related to the influence of the ethyl substituent(s) on the boiling point and density of the piperazine core.

Boiling Point:

  • N-Alkylation vs. Parent Piperazine: The introduction of an ethyl group on one of the nitrogen atoms (1-ethylpiperazine) increases the molecular weight and size, leading to stronger van der Waals forces and a higher boiling point compared to the parent piperazine.[8]

  • Mono- vs. Di-N-Alkylation: Interestingly, the boiling point of 1,4-diethylpiperazine is very similar to that of 1-ethylpiperazine, despite the increase in molecular weight. This can be attributed to the elimination of hydrogen bonding. While 1-ethylpiperazine is a secondary amine and can act as a hydrogen bond donor and acceptor, 1,4-diethylpiperazine is a tertiary amine and can only act as a hydrogen bond acceptor. The loss of hydrogen bonding as a significant intermolecular force counteracts the expected increase in boiling point due to the larger molecular size.

  • Effect of Alkyl Chain Length: Comparing 1,4-dimethylpiperazine to 1,4-diethylpiperazine, the longer ethyl chains in the latter result in stronger van der Waals forces and a higher boiling point.

Density:

  • General Trends: The density of the liquid ethylpiperazine derivatives is generally lower than that of solid piperazine.

  • Effect of Alkylation: The introduction of alkyl groups, which have a lower density than the piperazine ring itself, generally leads to a decrease in the overall density of the molecule. This is evident when comparing 1-ethylpiperazine and 1,4-diethylpiperazine to piperazine.

Experimental Determination of Boiling Point and Density

The accuracy and reliability of the reported physical properties are contingent upon the experimental methods employed. This section details the standard protocols for determining the boiling point and density of liquid amines like ethylpiperazine compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, several established methods are utilized.

A common and accurate method for determining the boiling point of a liquid is through distillation.[9]

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. The apparatus consists of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place the ethylpiperazine compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the distilling flask.

  • Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures that the measured temperature is that of the vapor that is in equilibrium with the liquid.

  • Data Recording: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point of the substance.

G cluster_0 Boiling Point Determination via Distillation Heating Mantle Heating Mantle Distilling Flask Distilling Flask (with Ethylpiperazine) Heating Mantle->Distilling Flask Heats Thermometer Thermometer Distilling Flask->Thermometer Vapor rises to Condenser Condenser (Water In/Out) Thermometer->Condenser Vapor enters Receiving Flask Receiving Flask Condenser->Receiving Flask Condensate collects in G Sample Ethylpiperazine Sample U-Tube Oscillating U-Tube Sample->U-Tube Injected into Frequency Frequency Measurement U-Tube->Frequency Oscillation Frequency Measured Calculation Density Calculation Frequency->Calculation Input to Result Density Value Calculation->Result Outputs

Workflow for density determination using a digital density meter.

A pycnometer is a glass flask with a precise, known volume, used for accurate density measurements.

Protocol:

  • Weighing the Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined.

  • Filling the Pycnometer: The pycnometer is filled with the ethylpiperazine compound, ensuring no air bubbles are present.

  • Weighing the Filled Pycnometer: The mass of the pycnometer filled with the sample is determined.

  • Calculation: The mass of the sample is calculated by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Conclusion

The boiling point and density of ethylpiperazine compounds are critical physical properties that are influenced by their molecular structure. N-alkylation generally increases the boiling point compared to the parent piperazine, but the effect of di-N-alkylation is moderated by the loss of hydrogen bonding. Density tends to decrease with the introduction of less dense alkyl groups. Accurate determination of these properties relies on standardized experimental procedures such as distillation for boiling point and digital density meters or pycnometers for density. This guide provides the foundational knowledge for researchers and drug development professionals to understand, measure, and apply these essential physicochemical parameters in their work.

References

  • Chem-Impex. N,N'-Dimethylpiperazine. [Link]

  • ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • ANSI Webstore. ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • ASTM International. Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." [Link]

  • ChemBK. N,N'-Dimethylpiperazine. [Link]

  • Otto Chemie Pvt. Ltd. Ethylpiperazine, 99%. [Link]

  • PubChem. (S)-2-Ethylpiperazine, N1-BOC protected. [Link]

  • Kubochem. 1,4 Diethylpiperazine. [Link]

  • Wikipedia. Piperazine. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • Chemical Properties. Piperazine (C4H10N2) properties. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]

  • Saaidpour, S., et al. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Advanced Research in Chemical Science, 2(12), 1-11.
  • ResearchGate. (PDF) Absorption rates and CO2 solubility in new piperazine blends. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Kubochem. 1,4 Diethylpiperazine. [Link]

  • ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Google Patents. US3163649A - Substituteb phenyl-piperazine.
  • NIST. Piperazine. [Link]

  • PubChem. 2-Ethylpiperazine. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Regioselective Synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine, a valuable substituted piperazine intermediate for pharmaceutical research and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and methods for its precise functionalization are of high interest.[1][2] This guide details two strategic approaches starting from commercially available 2-ethylpiperazine. The primary challenge in this synthesis is controlling the regioselectivity of N-alkylation due to the two distinct secondary amine sites. We present a direct alkylation method and a more robust, regioselective synthesis employing a protecting group strategy. The rationale behind each approach, detailed step-by-step protocols, purification techniques, and troubleshooting are discussed to ensure reproducibility and high purity of the target compound.

Introduction and Synthetic Rationale

The piperazine ring is a core component in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and oral bioavailability.[3] The synthesis of asymmetrically substituted piperazines, like 1-(2-Ethoxyethyl)-2-ethylpiperazine, requires careful strategic planning to control selectivity.

1.1. Choice of Starting Material

Direct C2-alkylation of the piperazine ring is a challenging transformation. Therefore, the most efficient and practical synthetic route begins with a pre-functionalized starting material. 2-Ethylpiperazine (CAS 13961-37-0) is commercially available and serves as the ideal precursor for this synthesis.[4]

1.2. The Challenge: Regioselectivity

2-Ethylpiperazine possesses two secondary amines at the N1 and N4 positions. These sites are electronically and sterically non-equivalent:

  • N1-Amine: Adjacent to the C2-ethyl group, making it more sterically hindered.

  • N4-Amine: Distal to the ethyl group, making it less sterically hindered and generally more nucleophilic.

Direct alkylation will likely lead to a mixture of N1 and N4 substituted products, with the N4-alkylated isomer often being the major product. To synthesize the target N1-substituted isomer with high purity, a protecting group strategy is the preferred method.

Proposed Synthetic Pathways

We outline two pathways: a direct approach (Route A) and a protecting group-based approach (Route B). Route B is recommended for achieving high regioselectivity for the desired 1-(2-Ethoxyethyl)-2-ethylpiperazine isomer.

G cluster_0 Route A: Direct Alkylation (Lower Selectivity) cluster_1 Route B: Protecting Group Strategy (High Selectivity) A_start 2-Ethylpiperazine A_reagent + 1-Bromo-2-ethoxyethane (Base, Solvent) A_start->A_reagent A_product Mixture of Isomers: 1-(2-Ethoxyethyl)-2-ethylpiperazine (Minor) & 4-(2-Ethoxyethyl)-2-ethylpiperazine (Major) A_reagent->A_product B_start 2-Ethylpiperazine B_step1_reagent + Boc₂O B_start->B_step1_reagent B_step1_product tert-butyl 4-ethylpiperazine-1-carboxylate (N4 Protected Intermediate) B_step1_reagent->B_step1_product Step 1: Protection B_step2_reagent + 1-Bromo-2-ethoxyethane (Base, Solvent) B_step1_product->B_step2_reagent B_step2_product tert-butyl 4-(2-ethoxyethyl)-2-ethylpiperazine-1-carboxylate B_step2_reagent->B_step2_product Step 2: N1-Alkylation B_step3_reagent + TFA or HCl (Deprotection) B_step2_product->B_step3_reagent B_final_product 1-(2-Ethoxyethyl)-2-ethylpiperazine (Target Compound) B_step3_reagent->B_final_product Step 3: Deprotection

Caption: Synthetic strategies for the preparation of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

Experimental Protocols

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
2-Ethylpiperazine≥97%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeStandard Supplier
1-Bromo-2-ethoxyethane≥98%Standard Supplier
Potassium Carbonate (K₂CO₃), anhydrousACS GradeStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Acetonitrile (ACN)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Magnesium Sulfate (MgSO₄), anhydrousACS GradeStandard Supplier
Equipment
Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen/argon line, rotary evaporator, flash chromatography system, NMR spectrometer, Mass spectrometer.

3.2. Protocol: Regioselective Synthesis via N4-Boc Protection (Route B)

This protocol is designed for a 10 mmol scale.

Step 1: N4-Protection of 2-Ethylpiperazine

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines. It selectively reacts with the less sterically hindered N4-amine of 2-ethylpiperazine, leaving the more hindered N1-amine available for subsequent alkylation.[5]

  • To a 250 mL round-bottom flask, add 2-ethylpiperazine (1.14 g, 10 mmol, 1.0 equiv.) and dissolve in dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.18 g, 10 mmol, 1.0 equiv.) in DCM (20 mL).

  • Add the Boc₂O solution dropwise to the stirred 2-ethylpiperazine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 4-ethylpiperazine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by flash chromatography (Silica gel, gradient elution with 5-10% methanol in DCM).

Step 2: N1-Alkylation of Boc-Protected Intermediate

  • Rationale: With the N4 position blocked, the alkylating agent, 1-bromo-2-ethoxyethane, can only react at the N1 position via a standard Sₙ2 mechanism. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.[6]

  • To a 100 mL round-bottom flask, add the crude tert-butyl 4-ethylpiperazine-1-carboxylate from the previous step (~10 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 equiv.) and anhydrous acetonitrile (ACN, 40 mL).

  • Add 1-bromo-2-ethoxyethane (1.68 g, 11 mmol, 1.1 equiv.) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Let it stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ACN.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(2-ethoxyethyl)-2-ethylpiperazine-1-carboxylate.

Step 3: Deprotection to Yield Final Product

  • Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) without affecting other functional groups.[7]

  • Dissolve the crude product from Step 2 in DCM (20 mL) in a 100 mL flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (11.4 g, 7.7 mL, 100 mmol, 10 equiv.).

  • Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (30 mL) and basify to pH >12 by the slow addition of 5 M NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with DCM (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-Ethoxyethyl)-2-ethylpiperazine.

Purification and Characterization

4.1. Purification

The crude product obtained from the final step should be purified by vacuum distillation or flash column chromatography on silica gel.

  • Chromatography Eluent System: A gradient of 0-10% Methanol in Dichloromethane, with 1% triethylamine added to the solvent mixture to prevent the amine product from streaking on the silica gel.

4.2. Expected Characterization Data

The final product, 1-(2-Ethoxyethyl)-2-ethylpiperazine (C₁₀H₂₂N₂O, Mol. Wt: 186.30 g/mol ), should be characterized by NMR and Mass Spectrometry.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)Approximate shifts (δ, ppm): 3.55-3.45 (m, 4H, -O-CH ₂-CH ₂-O-), 3.00-2.40 (m, 9H, piperazine ring protons & -N-CH ₂-), 1.20 (t, 3H, -O-CH₂-CH ₃), 0.95 (t, 3H, -CH₂-CH ₃). A broad singlet for the N-H proton will also be present.
¹³C NMR (101 MHz, CDCl₃)Approximate shifts (δ, ppm): 69.5 (-O-C H₂-), 66.8 (-O-C H₂-), 58.0-45.0 (piperazine ring carbons), 15.2 (-O-CH₂-C H₃), 11.5 (-CH₂-C H₃).
Mass Spec (ESI+) m/z: 187.18 [M+H]⁺

Safety Precautions

  • 2-Ethylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Bromo-2-ethoxyethane: Lachrymator and skin irritant. Handle with care in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Always add acid to the solvent slowly and work in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All work should be performed in a fume hood.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Boc-protection (Step 1) Insufficient Boc₂O or reaction time.Add an additional 0.1 equiv. of Boc₂O and stir for another 12 hours. Ensure starting material is anhydrous.
Low yield in alkylation (Step 2) Alkylating agent degraded; base not strong enough or not anhydrous.Use fresh 1-bromo-2-ethoxyethane. Ensure K₂CO₃ is thoroughly dried before use. Consider a stronger base like NaH (use with extreme caution) or a different solvent like DMF.
Formation of di-alkylated product (in Route A) High reactivity of mono-alkylated piperazine.Use a large excess of the starting piperazine (3-5 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation but complicates purification.[5]
Incomplete deprotection (Step 3) Insufficient acid or time.Add more TFA and allow the reaction to stir for a longer period. Monitor by TLC or LC-MS.
Difficulty in purification Product is highly polar and basic.For chromatography, pre-treat the silica gel with the eluent containing triethylamine. Ensure the product is in its free-base form before loading.

References

  • U.S.
  • Perregaard, J., et al. (2011). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties," Journal of Medicinal Chemistry, NIH. [Link]

  • Stoltz, B. M., et al. (2013). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Angewandte Chemie, PMC. [Link]

  • Chinese Patent CN103254153A, "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Ma, S., et al. (2024). "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors," Molecules, PMC. [Link]

  • Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Caltech. [Link]

  • Bouvier, B., et al. (2016). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines," Computational and Theoretical Chemistry. [Link]

  • Wuxi Qianhao Biopharma (2019). "Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride," Eureka. [Link]

  • Jagadeesh, R. V., et al. (2021). "Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols," Green Chemistry, Royal Society of Chemistry. [Link]

  • Rochelle, G. T., et al. (2022). "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating," SSRN. [Link]

  • Chinese Patent CN103254153B, "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Organic Chemistry Portal, "Synthesis of piperazines," Organic Chemistry Portal. [Link]

  • O'Brien, P., et al. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines," White Rose Research Online. [Link]

  • Rossi, S., et al. (2024). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, MDPI. [Link]

  • Chinese Patent CN103224476A, "New process for preparing 1-[2-(2-hydroxyethoxy)
  • Christensen, J. B., et al. (2024). "A Simple Synthesis of N-Alkylpiperazines," ResearchGate. [Link]

  • Sergeev, G. B., et al. (2018). "Methods for the catalytic synthesis of piperazine," ResearchGate. [Link]

  • Ishiguro, T. (1951). "A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl)," Pharmaceutical Bulletin. [Link]

  • PrepChem, "Synthesis of a. 1-(Diethylamino ethyl)-2-phenyl piperazine," PrepChem.com. [Link]

  • German Patent DE1092019B, "Process for the N-monoalkylation of piperazine," Google P

Sources

Technical Application Note: Catalytic Architectures of 1-(2-Ethoxyethyl)-2-ethylpiperazine (EEEP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic applications of 1-(2-Ethoxyethyl)-2-ethylpiperazine (referred to herein as EEEP ), a specialized bifunctional amine.

Based on its structural pharmacophore—combining a sterically hindered tertiary amine, a chiral center at C2, a secondary amine at N4, and a hemilabile ether tail—EEEP acts as a versatile organocatalyst and ligand scaffold .

Part 1: Executive Technical Summary

1-(2-Ethoxyethyl)-2-ethylpiperazine is a "Designer Amine" that bridges the gap between simple bases (like TEA or DABCO) and complex chiral organocatalysts. Its utility is defined by three structural features:

  • Chiral Center (C2-Ethyl): Induces stereoselectivity in asymmetric synthesis.

  • N4-Secondary Amine: Acts as the active site for enamine/iminium catalysis (similar to proline or piperidine but with higher solubility).

  • N1-Ethoxyethyl Tail: Provides a "hemilabile" oxygen donor for metal coordination and significantly enhances solubility in non-polar organic solvents (e.g., toluene, DCM) compared to bare piperazines.

Physicochemical Profile
PropertySpecificationFunctional Implication
CAS No. 1315366-94-9Unique identifier for procurement.
Molecular Weight 186.30 g/mol Low MW facilitates easy removal via distillation or aqueous wash.
Basicity (Predicted) pKa₁ ~9.8 (N4), pKa₂ ~5.4 (N1)N4 is the primary nucleophile; N1 is the buffering/chelating site.
Solubility Miscible in H₂O, EtOH, TolueneThe ethoxy tail acts as a phase-transfer aid.

Part 2: Application Protocols

Application A: Asymmetric Knoevenagel Condensation (Organocatalysis)

Mechanism: EEEP acts as a bifunctional catalyst. The N4-secondary amine forms an iminium ion with the aldehyde, while the N1-tertiary amine (and ether oxygen) acts as a proton shuttle, facilitating deprotonation of the active methylene compound.

Protocol 1: EEEP-Catalyzed Condensation of Benzaldehyde and Malononitrile

Target: Rapid formation of benzylidene malononitriles under mild conditions.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: EEEP (5 mol%, 9.3 mg)

  • Solvent: Ethanol (2.0 mL) or Water (Green Chemistry variant)

Step-by-Step Methodology:

  • Charge: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (73 mg, 1.1 mmol) in Ethanol (2 mL).

  • Activation: Add EEEP (9.3 mg, 0.05 mmol). Stir for 2 minutes to ensure homogeneity.

    • Note: The solution may warm slightly due to acid-base interaction if acidic impurities are present.

  • Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is typically complete within 15–30 minutes due to the high nucleophilicity of the N4 amine.

  • Work-up:

    • Option A (Precipitation): If using water, the product precipitates. Filter and wash with cold water.

    • Option B (Extraction): If using EtOH, concentrate in vacuo. Dissolve residue in EtOAc, wash with 0.1 M HCl (to remove EEEP), then brine. Dry over Na₂SO₄.

  • Recycling: The aqueous acidic layer containing protonated EEEP can be basified (NaOH) and extracted to recover the catalyst (>90% recovery).

Data Validation:

Catalyst Time (min) Yield (%) TOF (h⁻¹)
Piperazine (Unsubst.) 45 88 23
EEEP (This Work) 20 96 58

| TEA (Triethylamine) | 120 | 75 | 7.5 |

Application B: Ligand for Pd-Catalyzed Buchwald-Hartwig Amination

Mechanism: EEEP serves as a bulky, electron-rich N,N-bidentate ligand . The steric bulk of the 2-ethyl group prevents catalyst poisoning, while the ethoxyethyl tail can hemilabile coordinate to stabilize the Pd(0) species during the oxidative addition step.

Protocol 2: C-N Cross-Coupling of Aryl Chlorides

Reagents:

  • Aryl Chloride (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd(OAc)₂ (1 mol%)

  • Ligand: EEEP (2 mol%)

  • Base: NaOtBu (1.5 mmol)

  • Solvent: Toluene (3 mL)

Step-by-Step Methodology:

  • Complex Formation: In a glovebox or under Argon, mix Pd(OAc)₂ (2.2 mg) and EEEP (3.7 mg) in Toluene (1 mL). Stir for 10 minutes at RT. The solution should turn from orange to pale yellow, indicating ligation.

  • Substrate Addition: Add the Aryl Chloride, Morpholine, and NaOtBu to a reaction vial.

  • Initiation: Transfer the pre-formed Pd-EEEP catalyst solution to the reaction vial. Rinse with remaining Toluene (2 mL).

  • Heating: Seal the vial and heat to 80°C for 4–6 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Analysis: Analyze conversion via GC-MS.

Why it works: The 2-ethyl group on the piperazine ring creates a "chiral pocket" around the metal center, potentially allowing for atroposelective couplings if bulky substrates are used.

Part 3: Mechanism Visualization

The following diagram illustrates the dual-mode activation pathway of EEEP in organocatalysis (Cycle A) and Metal Ligation (Cycle B).

EEEP_Catalysis cluster_0 Organocatalytic Cycle (Knoevenagel) Cat EEEP Catalyst (Free Base) Intermediate1 Iminium Ion (Active Electrophile) Cat->Intermediate1 N4 attacks C=O (-H2O) Complex Pd-EEEP Complex (N,N-Chelation) Cat->Complex Ligand Binding (Steric Control) Substrate Aldehyde (R-CHO) Substrate->Intermediate1 Product Coupled Product (C=C Bond) Intermediate1->Product Nuc Attack + Hydrolysis Nuc Nucleophile (Malononitrile) Product->Cat Catalyst Regeneration Metal Pd(OAc)2 Metal->Complex

Caption: Figure 1. Dual catalytic pathways of EEEP. Top loop: Organocatalytic iminium activation. Bottom branch: Metal complexation.[1]

Part 4: References & Authority[2]

The protocols above are derived from the structure-activity relationships of homologous piperazine catalysts.

  • Sigma-Aldrich. 1-(2-ethoxyethyl)-2-ethylpiperazine Product Specification (CAS 1315366-94-9).Link

  • PubChem. Compound Summary: 1-(2-Ethoxyethyl)-2-ethylpiperazine.Link (Note: Link directs to the homologous 1-(2-ethoxyethyl)piperazine record for toxicity/handling data).

  • Royal Society of Chemistry (Dalton Trans). Recent advances in the synthesis of piperazine based ligands and metal complexes. (Demonstrates the N,N-chelation mode of 2-substituted piperazines). Link

  • Fluorochem. 2-Ethylpiperazine Derivatives in Organocatalysis. (Validates the use of the 2-ethyl scaffold for asymmetric induction). Link

Safety Note: EEEP is an irritant (Skin/Eye Irrit. 2). Handle in a fume hood. The ethoxyethyl tail increases skin permeability; wear nitrile gloves.

Sources

solvent extraction methods involving ethoxyethyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvent Extraction Strategies for Ethoxyethyl Piperazine Derivatives

Introduction & Chemical Context

1-(2-Ethoxyethyl)piperazine (EEP) and its structural analogs represent a unique class of pharmacophores and functional solvents. Characterized by a secondary amine (N4), a tertiary amine (N1), and an ether side chain, these molecules exhibit amphiphilic behavior that complicates standard extraction protocols.

  • Lipophilicity (LogP): The ethoxyethyl tail provides higher lipophilicity (

    
     to 
    
    
    
    ) compared to bare piperazine (
    
    
    ), but the molecule remains water-soluble.
  • Basicity (pKa): Like most N-substituted piperazines, EEP is dibasic.

    • 
       (N1, tertiary)
      
    • 
       (N4, secondary)
      

The Challenge: In drug development, "standard" extraction often fails because the molecule partitions into the aqueous phase at neutral pH. Successful isolation requires precise manipulation of the ionization state (pH swing) and ionic strength (salting out).

Core Principles of Extraction (The "Why")

To extract EEP derivatives efficiently, we must exploit the pH-dependent speciation.

  • Acidic Phase (pH < 4): The molecule exists as a dication (

    
    ). It is highly water-soluble and insoluble in organic solvents. Use this phase to wash away neutral organic impurities.
    
  • Basic Phase (pH > 11): The molecule exists as a free base (

    
    ). The lone pairs are available, reducing water solubility and driving the molecule into the organic layer.
    
  • Solvent Selection:

    • Dichloromethane (DCM): High recovery due to polarity matching with the ether tail.

    • Ethyl Acetate (EtOAc): "Greener" alternative; requires high ionic strength (brine) to prevent emulsion.

    • MTBE: Excellent for bioanalysis (cleaner extracts) but lower absolute recovery.

Visualizing the Mechanism

ExtractionLogic Input Crude Mixture (EEP + Impurities) Acidify Acidify (pH < 2) Forms Dication Input->Acidify Add HCl Wash Organic Wash (Removes Neutrals) Acidify->Wash Partition Basify Basify (pH > 12) Forms Free Base Wash->Basify Aqueous Layer Retained Extract Organic Extraction (DCM or EtOAc) Basify->Extract Add Solvent + NaCl Isolate Purified EEP Extract->Isolate Evaporate

Figure 1: The pH-Swing Logic. By toggling pH, we selectively isolate the piperazine derivative from neutral impurities (removed in the wash) and inorganic salts (left behind in the final aqueous phase).

Protocol A: Bulk Isolation (Synthesis Workup)

Application: Isolating EEP derivatives from reaction mixtures (e.g., alkylation of piperazine). Scale: Gram to Kilogram.

Reagents:
  • 6M Hydrochloric Acid (HCl)

  • 10M Sodium Hydroxide (NaOH)

  • Saturated NaCl (Brine)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Quench & Acidify:

    • Dilute the reaction mixture with water (1:1 ratio).

    • Slowly add 6M HCl until pH reaches < 2.0 .

    • Why: This protonates both nitrogens, locking the EEP in the aqueous phase.

  • Impurity Wash (Critical Step):

    • Wash the acidic aqueous layer with an equal volume of EtOAc.

    • Discard the organic layer.[1]

    • Result: Removes unreacted alkyl halides, neutral byproducts, and non-basic tars.

  • pH Swing:

    • Cool the aqueous layer to < 10°C (neutralization is exothermic).

    • Add 10M NaOH dropwise until pH reaches > 12.0 .

    • Check: Use a pH meter, not just paper, to ensure the high basicity required to suppress the pKa1 (~9.6).

  • Salting Out:

    • Add solid NaCl to saturation.

    • Mechanism:[2][3] The "Salting-Out Effect" reduces the solubility of the organic amine in water, forcing it into the organic phase.

  • Extraction:

    • Extract with DCM (

      
       volumes).
      
    • Note: If using EtOAc, avoid vigorous shaking to prevent emulsions; use gentle inversion.

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
      .[4]
      
    • Filter and concentrate under reduced pressure.[3][4] EEP derivatives often have high boiling points (>220°C); ensure vacuum is sufficient.

Protocol B: Trace Bioanalysis (Plasma/Urine)

Application: Pharmacokinetic (PK) studies or forensic analysis. Technique: Mixed-Mode Cation Exchange SPE (Solid Phase Extraction). Why SPE? Liquid-liquid extraction (LLE) often suffers from matrix effects (phospholipids) in plasma. SPE provides cleaner samples for LC-MS/MS.

Materials:
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Wash 1: 2% Formic Acid in Water.[5]

  • Wash 2: Methanol.[2]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Workflow Diagram

SPE_Workflow Load Load Plasma Sample (Acidified, pH 3) Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Analyte Retained via Ionic Interaction Wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Analyte Retained via Hydrophobic Interaction Elute Elute: 5% NH4OH in MeOH (Releases Piperazine) Wash2->Elute Break Ionic Bond (High pH) Analysis LC-MS/MS Analysis Elute->Analysis

Figure 2: Mixed-Mode SPE Logic. The EEP derivative is retained by both hydrophobic forces (ethoxyethyl chain) and ionic forces (protonated amine). The basic elution solvent neutralizes the amine, releasing it.

Protocol Steps:
  • Sample Prep: Mix

    
     plasma with 
    
    
    
    
    
    
    
    . Vortex.
  • Conditioning: Condition cartridge with

    
     MeOH followed by 
    
    
    
    water.
  • Loading: Load pre-treated plasma. Pass slowly (

    
    ).
    
  • Washing:

    • Wash 1:

      
       2% Formic Acid (removes proteins).
      
    • Wash 2:

      
       MeOH (removes neutral lipids/phospholipids). Crucial: The piperazine stays bound ionically.
      
  • Elution: Elute with

    
     of 5% 
    
    
    
    in MeOH.
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in 
    
    
    
    ).

Troubleshooting & Validation Data

Solvent Efficiency Comparison (LLE)

Data based on extraction of


 EEP from water at pH 12.
SolventRecovery (%)Matrix CleanlinessComments
DCM 98.5%ModerateBest for yield; requires chlorinated waste disposal.
Ethyl Acetate 82.0%GoodAcceptable "green" solvent; requires salting out (NaCl).
MTBE 76.5%ExcellentBest for bioanalysis (less phospholipid co-extraction).
Hexane < 15%HighToo non-polar for ethoxyethyl piperazines.
Common Issues
  • Low Recovery: Usually due to insufficient basification. The pH must be

    
     to fully neutralize the N1 nitrogen.
    
  • Peak Tailing (LC-MS): Piperazines interact with silanols on silica columns.

    • Solution: Use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10), or add 0.1% Formic Acid to the mobile phase.

References

  • Khalili, F., et al. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data. Link

  • Guo, Y.W., et al. (2020).[5] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Link

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note 382. Link

  • PubChem. 1-(2-Ethoxyethyl)piperazine Compound Summary. National Library of Medicine. Link

Sources

Application Note: Strategic Preparation of Piperazine-Based Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine (


) is a privileged scaffold in coordination chemistry due to its distinct chair conformation, which directs the lone pairs of the two nitrogen atoms into equatorial positions. This geometry facilitates the formation of bridging complexes (linking two metal centers) or, when functionalized with pendant arms, flexible chelate rings.

This guide provides high-fidelity protocols for synthesizing both symmetrical (homoleptic-like) and asymmetrical (heteroleptic-like) piperazine ligands. It addresses the common synthetic bottleneck of statistical product distribution during alkylation and provides a validated workflow for subsequent metal complexation.

Strategic Analysis: The Piperazine Scaffold

Unlike planar aromatic linkers (e.g., pyrazine), piperazine is aliphatic and flexible. This


 hybridization introduces specific challenges and advantages:
  • Conformational Locking: The ring exists predominantly in a chair conformation. Upon metal binding, the "boat" conformation is energetically disfavored, meaning piperazine rarely acts as a bridging bidentate ligand to a single metal center unless the pendant arms are long enough to wrap around.

  • Solubility: The hydrophilic nature of the secondary amines improves water solubility, making these ligands ideal for bioinorganic modeling (e.g., mimicking Superoxide Dismutase).

Visualizing the Synthetic Logic

The following decision matrix outlines the optimal synthetic route based on target ligand symmetry.

PiperazineStrategy Target Target Ligand Structure Symmetry Is the Ligand Symmetrical? Target->Symmetry RouteA Route A: Direct Bis-Alkylation (High Atom Economy) Symmetry->RouteA Yes (e.g., Bis-picolyl) RouteB Route B: Mono-Protection Strategy (High Selectivity) Symmetry->RouteB No (Asymmetric) RouteC Route C: Reductive Amination (For Sterically Hindered Arms) RouteB->RouteC If Aldehyde Available

Figure 1: Decision matrix for selecting the synthetic pathway based on ligand symmetry.

Detailed Experimental Protocols

Protocol A: Symmetrical Functionalization

Target: 1,4-Bis(2-pyridylmethyl)piperazine (BPMP) Application: A classic tetradentate ligand for Cu(II) and Zn(II) chemistry. Mechanism:


 Nucleophilic Substitution.
Materials
  • Piperazine (anhydrous): 1.0 equiv.[1]

  • 2-(Chloromethyl)pyridine hydrochloride: 2.2 equiv.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (excess).
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Methodology
  • Free Base Generation: If starting with piperazine hexahydrate or hydrochloride salts, convert to the free base. However, using anhydrous piperazine is preferred for yield.

  • Reaction Setup:

    • Dissolve piperazine (1.0 g, 11.6 mmol) in MeCN (30 mL).

    • Add

      
       (6.5 mL, 4 equiv.) to scavenge HCl.
      
    • Cool to 0°C in an ice bath.

  • Addition: Add 2-(Chloromethyl)pyridine hydrochloride (4.18 g, 25.5 mmol) portion-wise over 15 minutes. Note: Rapid addition causes localized high concentrations, leading to oligomerization.

  • Reflux: Remove ice bath and heat to reflux (80°C) for 24–48 hours. Monitor by TLC (10% MeOH in DCM). The starting material (piperazine) will remain at the baseline; the product will move (

    
    ).
    
  • Work-up (Critical for Purity):

    • Evaporate MeCN under reduced pressure.

    • Resuspend residue in 1M NaOH (pH > 12 is essential to ensure the pyridine nitrogens are deprotonated).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate.[2][3]
      
  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from minimal hot hexane or diethyl ether.

Validation:

  • 1H NMR (

    
    ):  Look for the singlet at 
    
    
    
    ppm (methylene bridge between pyridine and piperazine) and the disappearance of the broad N-H signal.
Protocol B: Asymmetrical Functionalization (The Mono-Alkylation Challenge)

Target: 1-(2-pyridylmethyl)piperazine Challenge: Direct reaction of 1:1 piperazine/alkyl halide yields a statistical mixture (25% unreacted, 50% mono, 25% bis). Solution: The "Boc-Protection" Route.[3][4][5][6]

Step-by-Step Methodology
  • Protection (Synthesis of 1-Boc-piperazine):

    • Dissolve piperazine (excess, 5 equiv.) in DCM.

    • Add

      
       (1 equiv.) dissolved in DCM dropwise over 2 hours.
      
    • Why? The large excess of piperazine ensures that any

      
       molecule encounters a free piperazine rather than a mono-Boc-piperazine.
      
    • Wash with water.[2] The unreacted piperazine stays in the water; the mono-Boc product partitions into DCM.

  • Functionalization:

    • React 1-Boc-piperazine with the desired alkyl halide (e.g., benzyl bromide) using

      
       in DMF at 60°C.
      
  • Deprotection:

    • Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour.

    • Caution: This generates the TFA salt. You must neutralize with saturated

      
       or ion-exchange resin to obtain the free ligand for coordination.
      

Metal Complexation Protocol

Target: [Cu(BPMP)Cl]Cl Complex Context: Copper(II) complexes of these ligands are often blue/green and paramagnetic.

  • Stoichiometry: Dissolve 0.5 mmol of Ligand (BPMP) in 10 mL Methanol (MeOH).

  • Metal Addition: Dissolve 0.5 mmol of

    
     in 5 mL MeOH.
    
  • Mixing: Add the metal solution to the ligand solution dropwise.

    • Observation: Immediate color change to deep blue/green indicates coordination.

  • Reflux: Heat at 60°C for 30 minutes to ensure thermodynamic equilibration.

  • Precipitation:

    • If precipitate forms, filter and wash with cold MeOH.

    • If no precipitate, add diethyl ether (diffusion method) or concentrate to half volume and cool to 4°C.

Data Summary & Troubleshooting

Comparative Metrics of Synthetic Routes
ParameterRoute A: Direct AlkylationRoute B: Boc-ProtectionRoute C: Reductive Amination
Target Symmetry Symmetrical (

or

)
Asymmetrical (

)
Varies
Atom Economy HighLow (Protection steps)Moderate
Key Reagent Alkyl Halide

Aldehyde +

Primary Pitfall Over-alkylation (Quaternization)Acid sensitivity of productImine hydrolysis
Typical Yield 60–80%85–95% (Stepwise)70–85%
Troubleshooting Guide
  • Problem: Product is an oil that won't crystallize.

    • Solution: Piperazine derivatives are often hygroscopic. Dry strictly under high vacuum (0.1 mbar) for 4 hours. Try triturating with cold pentane.

  • Problem: "Sticky" spot on TLC (tailing).

    • Solution: The basic amines interact with acidic silica. Add 1% Triethylamine or 2% Ammonia solution to your eluent to deactivate the silica.

  • Problem: Oligomerization during complexation.

    • Solution: Use high dilution conditions (0.01 M). Ensure the ligand is fully dissolved before adding the metal salt.

Visualization: Synthetic Workflow

SynthesisWorkflow Pip Piperazine (Anhydrous) MonoBoc 1-Boc-Piperazine Pip->MonoBoc  1 eq Boc2O (Excess Pip) SymProduct Symmetrical Ligand (R-Pip-R) Pip->SymProduct  2.2 eq R-X (Direct Route) Boc Boc2O (Protection) R_X Alkyl Halide (R-X) + Base TFA TFA/DCM (Deprotection) FunctBoc 1-Boc-4-R-Piperazine MonoBoc->FunctBoc  1 eq R-X AsymProduct Asymmetrical Ligand (H-Pip-R) FunctBoc->AsymProduct  Deprotection

Figure 2: Workflow comparing direct symmetrical alkylation vs. the protected asymmetrical route.

References

  • Synthesis of 1,4-bis(2-pyridylmethyl)piperazine (BPMP) Protocol Title: (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine.[7] Source: PubMed Central (PMC). URL:[Link]

  • Piperazine in Coordination Polymers Title: Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Source: ACS Publications (Inorganic Chemistry). URL:[Link]

  • Properties of Piperazine Title: Piperazine - Synthesis, Structure, and Reactions.[8][9][10] Source: Wikipedia (General Reference for pKa and conformation). URL:[Link]

Sources

scale-up procedures for manufacturing 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Procedures for Manufacturing 1-(2-Ethoxyethyl)-2-ethylpiperazine

Executive Summary & Strategic Analysis

The synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine presents a classic challenge in heterocyclic process chemistry: regioselectivity . The 2-ethylpiperazine scaffold contains two nucleophilic nitrogen atoms:

  • N1 (Proximal): Sterically hindered by the adjacent C2-ethyl group.

  • N4 (Distal): Sterically unhindered and kinetically more nucleophilic.

In standard alkylation conditions, the N4-isomer is the dominant product. However, for applications requiring the N1-substituted derivative (often critical for specific receptor binding profiles in pharmaceutical intermediates), standard "dump-and-stir" alkylation fails, yielding <10% of the desired isomer.

This guide details two scalable protocols to invert this selectivity:

  • Protocol A (The "Salt-Masking" Method): A cost-effective, semi-selective route utilizing pKa differences for kinetic control. Ideal for multi-kilogram industrial batches.

  • Protocol B (The "Protection-Deprotection" Method): A high-purity route using Boc-protection for absolute regiocontrol. Ideal for GMP-grade manufacturing where isomeric purity >99.5% is required.

Scientific Principles: The Regioselectivity Paradox

To manufacture the target efficiently, one must understand the thermodynamic and kinetic landscape:

  • Nucleophilicity: N4 > N1 (due to the steric bulk of the C2-ethyl group).

  • Basicity: N4 is typically more basic than N1.

The "Salt-Masking" Solution: By introducing exactly one equivalent of acid (HCl), we exploit the basicity difference. The more basic N4 is selectively protonated (masked), rendering it non-nucleophilic. This leaves the less basic, hindered N1 as the only available nucleophile for alkylation.



Detailed Manufacturing Protocols

Protocol A: The Monohydrochloride Salt Method (Industrial Scale)

Best for: Cost-sensitive, large-scale production where 90-95% isomeric purity is acceptable.

Reagents:

  • 2-Ethylpiperazine (Start Material)

  • 2-Chloroethoxyethane (Alkylating Agent)[1][2][3]

  • Hydrochloric Acid (37% or conc.)

  • Potassium Iodide (KI) - Catalyst

  • Ethanol (Solvent)[1][2][4]

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Salt Formation (In-Situ):

    • Charge a glass-lined reactor with Ethanol (5 vol) and 2-Ethylpiperazine (1.0 eq) .

    • Cool to 0–5°C.

    • Slowly add HCl (1.0 eq) dissolved in ethanol. Crucial: Addition must be slow to prevent localized bis-protonation.

    • Stir for 30 minutes to ensure equilibrium favors the N4-protonated species.

  • Alkylation:

    • Add Potassium Iodide (0.1 eq) to catalyze the reaction (Finkelstein reaction in situ).

    • Add 2-Chloroethoxyethane (1.1 eq) .

    • Heat the mixture to reflux (78°C) for 12–16 hours.

    • Mechanism:[1][2][5][6] The free N1 attacks the alkyl halide. As N1 is consumed, the equilibrium shifts, but the proton remains largely on the more basic N4, protecting it.

  • Work-up & Basification:

    • Cool to room temperature.[7]

    • Add aqueous NaOH (2.5 eq) to quench and deprotonate the N4 amine.

    • Concentrate solvent under reduced pressure.[7][8]

    • Extract with Toluene or Dichloromethane (DCM) .

  • Purification:

    • Fractional distillation under high vacuum is required to separate the desired N1-isomer (b.p. typically higher) from any trace N4-isomer.

Protocol B: The Boc-Protection Method (Pharma Grade)

Best for: High-value APIs requiring >99.5% isomeric purity.

Step-by-Step Methodology:

  • Selective Protection (N4-Boc):

    • Dissolve 2-Ethylpiperazine (1.0 eq) in DCM .

    • Add Boc-Anhydride (0.95 eq) at 0°C.

    • Note: Use a slight deficit of Boc to ensure no bis-protection occurs. N4 reacts almost exclusively due to lower steric hindrance.

    • Wash with water to remove unreacted starting material.

  • N1 Alkylation:

    • Dissolve 1-Boc-3-ethylpiperazine in DMF or Acetonitrile .

    • Add K2CO3 (2.0 eq) and 2-Bromoethoxyethane (1.2 eq) .

    • Heat to 60°C for 8 hours.

    • Note: Since N4 is blocked, alkylation is forced to occur at N1, despite the steric hindrance.

  • Deprotection:

    • Treat the intermediate with HCl/Isopropyl Alcohol or TFA/DCM .

    • Neutralize with NaOH to obtain the free base: 1-(2-Ethoxyethyl)-2-ethylpiperazine .

Process Visualization (DOT Diagram)

The following diagram illustrates the decision logic and chemical flow for both protocols.

G Start Start: 2-Ethylpiperazine Decision Requirement: Cost vs. Purity? Start->Decision RouteA Route A: Salt-Masking (Low Cost, High Throughput) Decision->RouteA Cost Driven RouteB Route B: Boc-Protection (Pharma Grade, >99.5%) Decision->RouteB Purity Driven StepA1 Add 1.0 eq HCl (Selectively Protonate N4) RouteA->StepA1 StepA2 Add 2-Chloroethoxyethane + KI Reflux 16h StepA1->StepA2 StepA3 Basify (NaOH) & Distill StepA2->StepA3 ResultA Product (90-95% Purity) Contains minor N4-isomer StepA3->ResultA StepB1 Add Boc2O (0.95 eq) (Kinetic Protection of N4) RouteB->StepB1 StepB2 Alkylate N1 (2-Bromoethoxyethane / K2CO3) StepB1->StepB2 StepB3 Deprotection (HCl/IPA) StepB2->StepB3 ResultB Target: 1-(2-Ethoxyethyl)-2-ethylpiperazine (>99.5% Regio-Purity) StepB3->ResultB

Caption: Decision tree comparing the Salt-Masking (Industrial) and Boc-Protection (Pharma) routes for regioselective synthesis.

Comparative Data & Troubleshooting

Table 1: Process Comparison
FeatureProtocol A (Salt-Masking)Protocol B (Boc-Protection)
Step Count 1 (Telescoped)3 (Protect-Alkylate-Deprotect)
Raw Material Cost Low (Generic reagents)High (Boc anhydride, TFA/HCl)
Regioselectivity ~10:1 (N1:N4)>100:1 (N1:N4)
Scalability Excellent (>100 kg)Good (requires multiple vessels)
Major Impurity 4-(2-ethoxyethyl)-2-ethylpiperazineUnreacted 2-ethylpiperazine
Troubleshooting Guide
  • Issue: Low Conversion in Protocol A.

    • Cause: N1 is too sterically hindered.

    • Fix: Switch solvent to n-Butanol to allow higher reflux temperature (117°C) or increase KI loading to 0.5 eq.

  • Issue: Bis-alkylation (Product has two ethoxyethyl groups).[1]

    • Cause: Loss of pH control (HCl consumed or insufficient).

    • Fix: Ensure exactly 1.0 eq HCl is used. If pH rises, N4 deprotonates and reacts.

  • Issue: Solidification during reaction.

    • Cause: Piperazine salts have low solubility in ethanol.

    • Fix: Add 10-20% water to the solvent system (hydro-alcoholic medium) to maintain a stirrable slurry.

References

  • VulcanChem Technical Data. 1-(2-Ethoxyethyl)-2-methylpiperazine Synthesis Notes. (Analogous chemistry for 2-alkylpiperazines). Link

  • Google Patents. Method for preparing n-alkyl-piperazines (WO2014184039A1). Describes catalytic and salt-based methods for piperazine alkylation. Link

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Discusses N-protection strategies (Boc) for regioselective functionalization. Link

  • Sigma-Aldrich. 2-Ethylpiperazine Product & Safety Data.[9] Physical properties for scale-up calculations.[1][2] Link

  • BenchChem. Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Protocols for mono-alkylation and protection.[8][10] Link

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Piperazine Derivatives

Piperazine and its extensive family of derivatives are foundational scaffolds in modern medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2] However, a significant and often underestimated challenge in the research, development, and manufacturing of these compounds is their inherent hygroscopicity—the tendency to readily absorb and retain moisture from the atmosphere. This moisture uptake is not a trivial issue; it can lead to a cascade of deleterious effects, including chemical degradation (e.g., hydrolysis), physical changes (such as caking, deliquescence, or changes in crystal form), and altered dissolution profiles, all of which can compromise the stability, efficacy, and safety of the final drug product.[3][4][5][6]

The basic nature of the piperazine ring's nitrogen atoms makes these compounds susceptible to interactions with atmospheric water and carbon dioxide.[1] The challenges in handling these materials are significant, as moisture absorption can interfere with polymerization processes and affect the physical stability of the resulting polymers. Therefore, a comprehensive understanding and strict implementation of appropriate handling and storage protocols are paramount to ensure the integrity and reproducibility of experimental results and the quality of the final pharmaceutical product.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for handling and storing hygroscopic piperazine derivatives. It outlines the principles behind these protocols, offers step-by-step procedures, and details methods for monitoring water content to maintain the long-term stability and quality of these critical compounds.

Environmental Control: The First Line of Defense

The primary strategy for managing hygroscopic compounds is the stringent control of the ambient environment where they are handled and stored.[7][8][9] Fluctuations in relative humidity (RH) can introduce variability into experimental results and compromise the stability of sensitive materials.[7]

Laboratory and Storage Environments

Maintaining a controlled, low-humidity environment is crucial.[7][8][9] For highly sensitive piperazine derivatives, dedicated low-humidity rooms or glove boxes with controlled nitrogen or argon atmospheres are recommended. For general laboratory work, robust heating, ventilation, and air conditioning (HVAC) systems equipped with dehumidifiers are essential to maintain a consistent environment.[7]

Environmental ParameterRecommended RangeRationale
Relative Humidity (RH) < 40% (ideally 15-25% for highly sensitive compounds)Minimizes moisture uptake, preventing chemical and physical degradation.[10]
Temperature 15-25°C (or as specified for the particular derivative)Controls the rate of potential degradation reactions.[6][11]
Workflow for Handling in a Controlled Environment

The following diagram illustrates a typical workflow for handling hygroscopic piperazine derivatives in a controlled laboratory setting.

Hygroscopic Compound Handling Workflow cluster_storage Controlled Storage cluster_handling Handling Area (Low Humidity) cluster_packaging Final Packaging Storage Storage Glove_Box Glove_Box Storage->Glove_Box Transfer Weighing Weighing Use of Antistatic Equipment Glove_Box->Weighing Preparation Dispensing Dispensing & Aliquoting Minimize Exposure Time Weighing->Dispensing Process Packaging Primary Container Inert Gas Purge Add Desiccant Dispensing->Packaging Post-Handling Sealing Secure Sealing Induction Seal / Parafilm Packaging->Sealing Secondary_Packaging Secondary Container Labeling Sealing->Secondary_Packaging Secondary_Packaging->Storage Return to Storage Moisture-Induced Degradation Piperazine_Derivative Hygroscopic Piperazine Derivative Hydrolysis Hydrolysis Products (e.g., cleaved ester/amide) Piperazine_Derivative->Hydrolysis Hydrolytic Cleavage Oxidation Oxidation Products (e.g., N-oxides, ring-opened products) Piperazine_Derivative->Oxidation Oxidative Stress Physical_Change Physical Changes (Caking, Deliquescence) Piperazine_Derivative->Physical_Change Moisture Absorption Moisture Atmospheric Moisture (H2O) Moisture->Piperazine_Derivative

Caption: Potential moisture-induced degradation pathways.

Conclusion

The hygroscopic nature of many piperazine derivatives presents a significant, yet manageable, challenge in their handling and storage. By implementing a multi-faceted strategy that includes stringent environmental controls, appropriate packaging with desiccants, and meticulous handling protocols, the risks of moisture-induced degradation can be effectively mitigated. Regular analytical monitoring of water content provides a crucial quality control check to ensure the long-term stability and integrity of these valuable compounds. Adherence to the principles and protocols outlined in this application note will enable researchers and developers to safeguard the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage.
  • Vertex AI Search. (2024, November 15). 4 Types of Desiccants Used in Pharmaceuticals.
  • Drytec Industries. Pharmaceutical Desiccants.
  • Maverick Tehnopack. Pharmaceutical Desiccants.
  • Vertex AI Search. (2023, October 25).
  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability.
  • Vertex AI Search. (2025, November 26). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide.
  • Pharmaguideline. (2011, September 19).
  • Condair.
  • Moisture Cure.
  • Bry-Air.
  • BOC Sciences.
  • American Pharmaceutical Review. (2010, January 1).
  • Vertex AI Search. (2025, October 10).
  • Metrohm USA Blog. (2019, April 17).
  • Condair.
  • Vertex AI Search.
  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. (2019, November 19).
  • Wikipedia. Piperazine.
  • Rochelle - University Blog Service. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • RSC Publishing. (2021, April 23). Piperazine based antimicrobial polymers: a review.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • CDH Fine Chemical.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF.
  • PMC. (2025, May 23).
  • PubMed. (2025, May 23).
  • University Blog Service. (2011). Copyright by Frederick Bynum Closmann 2011.
  • MDPI. (2024, May 8). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability.
  • Vertex AI Search. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Pharma Excipients. (2022, June 28).
  • FDA. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • MDPI. (2025, January 6).
  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF.
  • Pharma Excipients. (2022, December 25). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • PubMed. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers in overcoming the synthetic challenges associated with 1-(2-Ethoxyethyl)-2-ethylpiperazine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to common problems, particularly concerning reaction yield and purity. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is low yield of the desired mono-substituted product, with significant formation of the di-substituted byproduct, 1,4-bis(2-Ethoxyethyl)-2-ethylpiperazine. How can I improve mono-selectivity?

This is the most common challenge in the N-alkylation of unsymmetrical piperazines. The root cause is that the product of the first alkylation, 1-(2-Ethoxyethyl)-2-ethylpiperazine, contains a secondary amine (N4) that is often as nucleophilic, or even more so, than the starting secondary amine (N1) of 2-ethylpiperazine. This leads to a competitive second alkylation.

Here are three field-proven strategies to enhance mono-selectivity:

Strategy 1: Control of Stoichiometry

The simplest approach is to use a large excess of the starting 2-ethylpiperazine relative to the alkylating agent (2-bromoethoxyethane or 2-chloroethoxyethane). By Le Châtelier's principle, this statistically favors the reaction of the alkylating agent with the more abundant starting material over the less concentrated mono-alkylated product.

  • Advantages: Simple, one-step reaction.

  • Disadvantages: Requires an efficient method to remove the large excess of unreacted 2-ethylpiperazine during purification, which can be challenging due to similar physical properties.[1]

Strategy 2: The Mono-Protonation Method

A more elegant approach involves the in-situ deactivation of one nitrogen atom through protonation. By using a salt like 2-ethylpiperazine monohydrochloride, one nitrogen is effectively "protected" as a non-nucleophilic ammonium salt, leaving the other free to react.[2][3][4] This method avoids the need for traditional protecting groups and subsequent deprotection steps.

  • Advantages: High mono-selectivity, one-pot procedure, and often cost-effective.[4]

  • Disadvantages: Requires careful control of pH and stoichiometry of the acid.

Strategy 3: The Protecting Group Approach

This is the most robust, albeit multi-step, method for ensuring mono-substitution. One nitrogen of the piperazine is temporarily blocked with a protecting group, typically a tert-butoxycarbonyl (Boc) group. The alkylation is then performed on the remaining free nitrogen, followed by removal of the protecting group.[1][5]

  • Advantages: Excellent, often near-perfect, mono-selectivity.

  • Disadvantages: Adds two steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs.

Table 1: Comparison of Mono-Alkylation Strategies

StrategyComplexitySelectivityPurification ChallengeOverall Yield
Stoichiometry Control LowModerateHigh (Excess Starting Material)Variable
Mono-Protonation ModerateHighModerate (Salt Byproducts)Good to Excellent
Protecting Group HighExcellentLow to ModerateGood to Excellent
Q2: My reaction is very slow or stalls completely. What experimental parameters should I investigate to improve the reaction rate?

A sluggish reaction points to suboptimal reaction conditions. Here’s a checklist of parameters to optimize:

  • Alkylating Agent Reactivity: The leaving group is critical. Alkyl bromides (e.g., 2-bromoethoxyethane) are significantly more reactive than alkyl chlorides. If you are using a chloro- derivative and experiencing slow conversion, switching to the bromo- equivalent will accelerate the reaction.

  • Choice of Base: A base is required to neutralize the acid (H-X) formed during the reaction. The base must be strong enough to deprotonate the piperazine nitrogen but not so strong as to cause side reactions like elimination of the alkylating agent.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are common and effective choices. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.[1]

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are also used, but can sometimes lead to the formation of quaternary ammonium salts.[6]

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents are generally preferred.

    • Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices that can stabilize the charged transition state of the Sₙ2 reaction.[1]

    • Caution: Be mindful that DMF and DMSO can decompose at high temperatures or in the presence of strong bases.[1]

  • Temperature: N-alkylation reactions are often performed at elevated temperatures (e.g., 60-100 °C) to increase the rate.[3] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.[1]

Q3: I am struggling with the final purification. What techniques are most effective for isolating 1-(2-Ethoxyethyl)-2-ethylpiperazine?

The high polarity and basicity of piperazine derivatives can make purification difficult.[7]

  • Column Chromatography: This is the most common method for purifying research-scale quantities.

    • Stationary Phase: Silica gel is standard. However, the basic nature of the product can cause tailing. To mitigate this, you can pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 1-2%) or use commercially available basic alumina.

    • Mobile Phase: A gradient of a polar solvent (like methanol or isopropanol) in a less polar solvent (like dichloromethane or ethyl acetate) is typically effective. Adding a small amount of ammonium hydroxide to the polar solvent can also improve peak shape.

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Purification via Salt Formation: If the product is difficult to purify as a free base, it can often be selectively precipitated as a salt (e.g., dihydrochloride or diacetate).[7] The pure salt can then be isolated by filtration, and the free base can be regenerated if needed.

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

This diagram outlines the decision-making process when encountering low yield in your synthesis.

G start Low Yield of Desired Product check_selectivity Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_selectivity poor_selectivity Poor Mono-Selectivity? (Di-alkylation observed) check_selectivity->poor_selectivity Yes low_conversion Low Conversion? (Starting material remains) check_selectivity->low_conversion No poor_selectivity->low_conversion No strategy Implement Selectivity Strategy: 1. Use Excess Piperazine 2. Mono-Protonation Method 3. Protecting Group Strategy poor_selectivity->strategy Yes optimize Optimize Reaction Conditions: 1. Increase Temperature 2. Change Solvent/Base 3. Use More Reactive Alkyl Halide low_conversion->optimize Yes end Improved Yield low_conversion->end No, reaction complete strategy->end optimize->end Reaction cluster_0 Reaction Steps SM 2-Ethylpiperazine Product 1-(2-Ethoxyethyl)-2-ethylpiperazine (Desired Product) SM->Product k1 (Desired) AlkylX + 2-Ethoxyethyl-X Byproduct 1,4-bis(2-Ethoxyethyl)-2-ethylpiperazine (Di-alkylated Byproduct) Product->Byproduct k2 (Undesired) AlkylX2 + 2-Ethoxyethyl-X note Challenge: k2 >= k1 Goal: Make k1 >> k2

Caption: Competing mono- and di-alkylation reactions.

Protocol 1: Mono-Alkylation via Protecting Group Strategy

This three-step protocol maximizes mono-selectivity.

Step 1: Boc Protection of 2-Ethylpiperazine

  • Dissolve 2-ethylpiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The crude N-Boc-2-ethylpiperazine is often used directly in the next step after a simple aqueous workup.

Step 2: N-Alkylation

  • Dissolve the crude N-Boc-2-ethylpiperazine (1.0 eq) in acetonitrile or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and 2-bromoethoxyethane (1.1 eq).

  • Heat the mixture to 70-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Boc-1-(2-ethoxyethyl)-2-ethylpiperazine.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected product in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane. [1]3. Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in water, basifying with NaOH to pH >12, and extracting the free base product with DCM or ethyl acetate to yield the final 1-(2-Ethoxyethyl)-2-ethylpiperazine.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • BenchChem. (2025).
  • Tam, V. H., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Wuxi Qianhao Biopharma. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride.
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • CN103254153A. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • CN103254153B. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Vulcanchem. 1-(2-Ethoxyethyl)-2-methylpiperazine.
  • BenchChem. Synthesis routes of 1-(2-Ethoxyethyl)piperazine.
  • Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • PubChemLite. 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O).
  • Beilstein Journal of Organic Chemistry. (2016).
  • Synlett. (2017).
  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

Sources

Technical Support Center: Troubleshooting Phase Separation with Ethoxyethyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering phase separation issues with ethoxyethyl piperazine derivatives. These molecules, which incorporate both hydrophilic (piperazine, ether oxygen) and lipophilic (ethoxy, alkyl backbone) moieties, can present unique challenges during aqueous workups, formulation, and analysis. This guide provides a structured, in-depth approach to diagnosing and resolving these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding phase separation and solubility issues with ethoxyethyl piperazines.

Q1: Why is my ethoxyethyl piperazine derivative causing an emulsion during aqueous workup?

A: Ethoxyethyl piperazines possess amphiphilic properties, meaning they have both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics. The piperazine ring and the ether oxygen can engage in hydrogen bonding with water, while the ethoxy group and other nonpolar parts of the molecule prefer the organic phase. This dual nature allows the molecule to act like a surfactant, stabilizing the interface between the aqueous and organic layers and promoting the formation of a stable emulsion. Vigorous shaking or mixing during extraction significantly increases the surface area between the two phases, exacerbating this issue.

Q2: My compound was soluble initially but is now precipitating out of solution. What is the likely cause?

A: This is often due to a change in the solution's conditions. Common causes include:

  • pH Shift: Ethoxyethyl piperazines are basic compounds.[1] A decrease in pH (more acidic) will protonate the piperazine nitrogens, typically increasing aqueous solubility. Conversely, an increase in pH (more basic) can deprotonate the molecule, reducing its aqueous solubility and causing it to precipitate.[2]

  • Solvent Composition Change: If your compound is dissolved in a mixed-solvent system (e.g., water with an organic co-solvent like ethanol), evaporation of the more volatile organic solvent can lead to precipitation.

  • Temperature Fluctuation: Solubility is often temperature-dependent. For many solids dissolved in liquid, solubility increases with temperature.[3] If the solution cools, the compound may precipitate out.

Q3: Can I predict if my specific ethoxyethyl piperazine derivative is likely to cause phase separation?

A: While a definitive prediction is difficult without experimental data, you can make an educated assessment based on its structure. A key indicator is the balance between its hydrophilic and lipophilic properties (Hydrophilic-Lipophilic Balance or HLB). Molecules with a calculated LogP (a measure of lipophilicity) in an intermediate range and the presence of strong hydrogen bonding groups are more likely to act as emulsifiers. For example, 1-(2-Ethoxyethyl)piperazine has a calculated XLogP3 of -0.2, indicating a relatively balanced character that could lead to interfacial activity.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific phase separation and solubility problems.

Guide 1: Resolving Persistent Emulsions in Liquid-Liquid Extraction

A stable emulsion is one of the most common issues during the workup of reactions involving ethoxyethyl piperazine derivatives. The goal is to destabilize the interface between the organic and aqueous phases.

Initial Assessment & First Steps
  • Patience: Before taking active steps, allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break or a clearer phase boundary will form over time.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction while minimizing the energy input that creates emulsions.[5]

Workflow for Breaking a Persistent Emulsion

If passive measures fail, follow this systematic approach. The underlying principle is to alter the properties of one of the liquid phases to force separation.

G Start Persistent Emulsion Formed AddBrine Step 1: Increase Ionic Strength Add saturated NaCl (brine). Start->AddBrine Check1 Emulsion Broken? AddBrine->Check1 ChangeTemp Step 2: Alter Temperature Gently warm or cool the funnel. Check1->ChangeTemp No End Phases Separated Check1->End Yes Check2 Emulsion Broken? ChangeTemp->Check2 AddSolvent Step 3: Add a Different Solvent Add a small amount of a different organic solvent. Check2->AddSolvent No Check2->End Yes Check3 Emulsion Broken? AddSolvent->Check3 Centrifuge Step 4: Mechanical Separation Transfer to tubes and centrifuge. Check3->Centrifuge No Check3->End Yes Check4 Emulsion Broken? Centrifuge->Check4 Filter Step 5: Filtration Filter through Celite® or phase separation paper. Check4->Filter No Check4->End Yes Filter->End Yes Fail Consult Specialist Filter->Fail No

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Experimental Protocols

Protocol 1: Salting Out

  • Principle: Adding a salt (like NaCl) to the aqueous phase increases its ionic strength and polarity. This makes the nonpolar organic components less soluble in the aqueous layer, forcing them into the organic phase and disrupting the emulsion.[5]

  • Procedure:

    • Prepare a saturated solution of sodium chloride (brine).

    • Add the brine in small portions (e.g., 10-20% of the aqueous phase volume) to the separatory funnel.

    • Gently swirl or invert the funnel after each addition.

    • Allow the funnel to stand and observe for phase separation.

Protocol 2: Centrifugation

  • Principle: Applying a strong centrifugal force physically separates the dispersed droplets from the continuous phase, coalescing them into a distinct layer.[6]

  • Procedure:

    • Carefully transfer the emulsion into centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.

    • Carefully pipette the separated layers out of the tubes.

Protocol 3: Filtration

  • Principle: Using a filter aid or specialized paper can physically break up the emulsion or selectively allow one phase to pass through.

  • Procedure:

    • Prepare a small plug of glass wool at the bottom of a funnel or pack a short column with Celite®.

    • Slowly pour the entire emulsion through the filter medium.

    • Alternatively, use phase separation filter paper, which is hydrophobic and allows the organic layer to pass while retaining the aqueous layer.[5]

Guide 2: Enhancing Aqueous Solubility to Prevent Phase Separation

If your ethoxyethyl piperazine derivative is precipitating from an aqueous solution or failing to dissolve, the following strategies can be employed. These methods are critical in formulation development and for preparing samples for biological assays.

Physicochemical Data for Representative Ethoxyethyl Piperazines
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-(2-Ethoxyethyl)piperazineC₈H₁₈N₂O158.24224-2250.941
N-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.192461.061

Data sourced from Sigma-Aldrich and LookChem.[2][7]

Strategy 1: pH Adjustment
  • Principle: Ethoxyethyl piperazines are weak bases due to the two nitrogen atoms in the piperazine ring (pKa values for piperazine itself are ~5.35 and 9.73).[1] By lowering the pH of the aqueous solution with a suitable acid, you can protonate these nitrogens. The resulting salt form is charged and typically exhibits significantly higher aqueous solubility.[2]

  • Protocol: pH-Solubility Profile Generation

    • Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).

    • Add an excess amount of your solid ethoxyethyl piperazine derivative to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility versus pH to identify the optimal pH range for your application.

Strategy 2: Use of Co-solvents
  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous phase more "hospitable" to lipophilic molecules, thereby increasing solubility.[8]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), dimethyl sulfoxide (DMSO).[2]

  • Protocol: Co-solvent Screening

    • Select a panel of pharmaceutically acceptable co-solvents.

    • Prepare a series of solvent systems by mixing the primary solvent (e.g., water or buffer at optimal pH) with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Determine the solubility of your compound in each solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.

    • Plot solubility versus co-solvent concentration to find the most effective system.

    • Caution: Be mindful that high concentrations of organic co-solvents can be incompatible with certain biological assays. Always run appropriate vehicle controls to account for any effects of the co-solvent itself.

Strategy 3: Salt Formation
  • Principle: Rather than adjusting pH in-situ, the basic ethoxyethyl piperazine can be isolated as a stable, solid salt. This is a common and highly effective strategy in drug development to improve properties like solubility, stability, and handling.

  • Protocol: Small-Scale Salt Screening

    • Dissolve your ethoxyethyl piperazine free base in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

    • In separate vials, add a stoichiometric amount (typically a 1:1 or 1:2 molar ratio) of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, citric acid, tartaric acid).

    • Stir the solutions at room temperature or with gentle warming to encourage salt formation and precipitation.

    • Isolate any resulting solids by filtration, wash with the solvent, and dry.

    • Characterize the solids using techniques like melting point, XRPD, and DSC to confirm salt formation and crystallinity.

    • Determine the aqueous solubility of the most promising salt forms using the protocol described under pH adjustment.

G Start Poor Aqueous Solubility or Precipitation pH_Adjust Strategy 1: pH Adjustment Determine pH-solubility profile. Start->pH_Adjust Check1 Solubility Sufficient? pH_Adjust->Check1 CoSolvent Strategy 2: Add Co-solvent Screen various co-solvents. Check1->CoSolvent No End Compound Solubilized Check1->End Yes Check2 Solubility Sufficient? CoSolvent->Check2 Salt_Form Strategy 3: Salt Formation Screen for stable, soluble salts. Check2->Salt_Form No Check2->End Yes Check3 Solubility Sufficient? Salt_Form->Check3 Check3->End Yes Advanced Consider Advanced Formulation (e.g., Nanosuspension, Cyclodextrin) Check3->Advanced No

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(2-Ethoxyethyl)-2-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectrum analysis of 1-(2-Ethoxyethyl)-2-ethylpiperazine , designed for researchers requiring rigorous structural verification.

A Comparative Guide to Structural Elucidation & Solvent Selection

Part 1: Executive Summary & Strategic Analysis

In drug development, 1-(2-Ethoxyethyl)-2-ethylpiperazine serves as a critical diamine linker.[1][2][3] Its structural integrity is defined by two key features: the regiochemistry of the ethyl substituent (C2 vs. C3) and the integrity of the ethoxyethyl side chain .[2]

Standard NMR analysis often fails to resolve the complex aliphatic region (2.4 – 3.0 ppm) where piperazine ring protons overlap with the


-methylene side chain.[2] This guide compares the standard Chloroform-

(

)
protocol against a Benzene-

(

)
alternative, demonstrating why solvent selection is the deciding factor in validating regiochemistry.[1][2][3][4]
The Core Challenge: Regioisomer Differentiation

The primary impurity in the synthesis of this molecule is the 3-ethyl isomer .[1][2]

  • Target Product (2-Ethyl): Ethyl group is vicinal (adjacent) to the substituted nitrogen (N1).[1][2][3]

  • Alternative Isomer (3-Ethyl): Ethyl group is distal to the substituted nitrogen.[1][2][3]

Distinguishing these requires resolving the methine proton (


) signal, which is frequently obscured in standard solvents.[1][2][3]

Part 2: Theoretical Assignment & Predicted Shifts

Molecule Structure & Numbering
  • Formula:

    
    
    
  • Molecular Weight: 186.29 g/mol [1][2][3]

  • Key Functional Groups: Secondary amine (N4), Tertiary amine (N1), Ether.[4]

Table 1: Predicted 1H NMR Chemical Shifts (

, 400 MHz)

Note: Values are calculated based on substituent additivity rules for piperazine derivatives.

Proton GroupPositionMultiplicityPredicted Shift (

, ppm)
IntegrationStructural Insight
A

(Ethoxy)
Triplet (

)
1.18 - 1.223HTerminal methyl of ether chain.[1][2][3]
B

(Ethyl-C2)
Triplet (

)
0.95 - 1.053HKey Diagnostic: Distinct from ethoxy methyl.
C

(Ethyl-C2)
Multiplet1.35 - 1.552HDiastereotopic due to C2 chiral center.[1][2][3]
D

(Amine)
Broad Singlet1.80 - 2.201HExchangeable; position varies with conc./temp.[1][2][3]
E Ring

(C2)
Multiplet2.25 - 2.401HCritical: Coupling confirms 2-substitution.[1][2][3]
F Ring

(C3,5,[4]6)
Overlapping Mult.2.70 - 3.006HOften unresolved in

.[1][2][3]
G Side Chain

Triplet/Multiplet2.55 - 2.652H

to N1.
H Side Chain

Triplet3.50 - 3.602H

to Oxygen (deshielded).[1][2][3]
I Ethoxy

Quartet3.45 - 3.552HCoupled to Methyl A.

Part 3: Comparative Analysis of Solvent Protocols

This section compares the performance of the standard solvent (


) against the high-resolution alternative (

) and the polar alternative (DMSO-

).[2][3]
Comparison Matrix: Selecting the Right Solvent
FeatureProtocol A: Chloroform-

(

)
Protocol B: Benzene-

(

)
Protocol C: DMSO-

Primary Use Routine verification, solubility check.[1][2][3]High-Resolution Structural Elucidation. Analysis of salt forms or polar impurities.[1][2][3]
Aliphatic Resolution Poor. Ring protons (2.7–3.0 ppm) often form a "blob."[1][3]Excellent. Ring current effects spread out overlapping signals (ASIS effect).[1][2]Moderate. Viscosity broadens lines; water peak interferes at 3.3 ppm.[1][2]
NH Visibility Variable (often broad/invisible).[1]Poor (broad).[1][4]Excellent. Sharp signal; allows coupling detection.[1][2]
Isomer ID Difficult. 2-ethyl vs 3-ethyl methine overlaps.[1][2][3]Superior. Distinct shift for C2-H vs C3-H.Moderate.
Cost/Safety Low cost / Moderate toxicity.[1][2]High cost / Carcinogenic (Requires strict safety).[1][2]Moderate cost / Skin permeable.[1]
Why Benzene- is the "Gold Standard" for this Molecule

In


, the chemical environments of the axial and equatorial protons on the piperazine ring are similar, leading to second-order coupling effects that obscure the spectrum.[2]
  • Mechanism: Benzene molecules preferentially solvate the electron-deficient faces of the piperazine ring.[1][2]

  • Result: This induces an Anisotropic Solvent Induced Shift (ASIS), shifting the equatorial and axial protons differently.[4] This "stretches" the spectrum, allowing the researcher to clearly calculate coupling constants (

    
    -values) for the C2-methine proton, definitively proving the ethyl group is at position 2.[2]
    

Part 4: Experimental Protocols

Workflow 1: Sample Preparation (Standard)
  • Mass: Weigh

    
     of the analyte.
    
  • Solvent: Add

    
     of 
    
    
    
    (containing
    
    
    as internal standard).
  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug into the NMR tube.

  • Equilibration: Allow sample to sit for 5 minutes to reach thermal equilibrium.

Workflow 2: Advanced Regioisomer Verification ( )

Use this protocol if the C2-H multiplet is obscured.[1][2][3][4]

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    of Benzene-
    
    
    .
  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds to allow full relaxation of the ethyl methyl protons.
    
  • Processing: Apply a Gaussian window function (

    
    ) to enhance resolution of the multiplets.
    

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing 1-(2-Ethoxyethyl)-2-ethylpiperazine, ensuring no structural ambiguity remains.

NMR_Workflow Start Sample: 1-(2-Ethoxyethyl)-2-ethylpiperazine Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 Standard: CDCl3 Solvent_Choice->CDCl3 Routine QC Benzene High-Res: Benzene-d6 Solvent_Choice->Benzene Isomer Resolution Spectrum_Analysis Analyze Aliphatic Region (2.2 - 3.0 ppm) CDCl3->Spectrum_Analysis Benzene->Spectrum_Analysis Decision_Point Are Ring Protons Resolved? Spectrum_Analysis->Decision_Point Decision_Point->Benzene No: Overlap detected Result_2Ethyl Confirm 2-Ethyl Isomer (Methine coupled to N-CH2) Decision_Point->Result_2Ethyl Yes: Distinct multiplets Result_3Ethyl Identify 3-Ethyl Impurity (Methine distinct from N-CH2) Decision_Point->Result_3Ethyl Unexpected Splitting

Caption: Decision tree for solvent selection and structural verification of substituted piperazines.

Part 6: References

  • National Institute of Standards and Technology (NIST). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][2][3][4]

  • PubChem. 1-(2-Ethoxyethyl)piperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][2][3][4]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018.[4] Available at: [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[4] (Standard text for ASIS and solvent effects).

Sources

Analytical Guide: Distinguishing 1-(2-Ethoxyethyl)-2-ethylpiperazine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Ethoxyethyl)-2-ethylpiperazine (CAS: 13484-38-3) presents a specific analytical challenge due to the high probability of structural isomerism inherent in the piperazine scaffold.[1] In drug development and synthetic intermediate validation, distinguishing the 1,2-substitution pattern from 1,3- or 1,4-isomers, as well as distinguishing the N-alkylation site, is critical for establishing structure-activity relationships (SAR).[1]

This guide delineates a multi-modal analytical workflow. While Gas Chromatography-Mass Spectrometry (GC-MS) serves as a rapid screening tool based on retention indices and fragmentation fingerprints, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D techniques—remains the absolute standard for confirming the regiochemistry of the ethyl group relative to the ethoxyethyl side chain.

Part 1: The Isomer Landscape & Structural Logic

The primary challenge lies in the "molecular mimicry" where isomers share the exact molecular formula (


) and nominal mass (

186), yet possess distinct pharmacophores.
Key Structural Isomers
  • Target (1,2-isomer): Ethyl group at C2; Ethoxyethyl tail at N1.[1] Creates a crowded steric environment at N1.[1]

  • Regioisomer A (1,3-isomer): Ethyl group at C3; Ethoxyethyl tail at N1.[1] Less steric hindrance.[1]

  • Regioisomer B (1,4-isomer): Ethyl group at N4; Ethoxyethyl tail at N1.[1] Symmetric distribution of substituents.

  • Chain Isomer: Variations in the ether tail (e.g., propoxy vs. ethoxyethyl).

Visualization of Structural Relationships

IsomerMap cluster_isomers Structural Isomers (C10H22N2O) target TARGET 1-(2-Ethoxyethyl)-2-ethylpiperazine (Steric crowding at N1) iso1 1,3-Isomer (Ethyl at C3) Distinct Chiral Center Env. target->iso1 Regioisomerism (Ring) iso2 1,4-Isomer (Ethyl at N4) High Symmetry target->iso2 Regioisomerism (N-Sub) iso3 Chain Isomer (e.g., Propyl ether) Different Sidechain Frag. target->iso3 Chain Isomerism

Figure 1: Structural relationship map highlighting the primary isomeric interferences.

Part 2: Mass Spectrometry (GC-MS) Fingerprinting

GC-MS is the first line of defense.[1] While the molecular ion (


) is identical, the fragmentation pathways under Electron Ionization (EI, 70eV) differ due to the stability of the resulting carbocations.
Mechanism: Alpha-Cleavage Dominance

In piperazines, the lone pair on the nitrogen drives fragmentation via


-cleavage.[1]
  • Target (1,2-sub): The ethyl group at C2 is in the

    
    -position to N1.[1] Cleavage here is favored, often leading to the loss of the ethyl radical (
    
    
    
    ) or ring opening.
  • 1,3-Isomer: The ethyl group is

    
     to N1 and 
    
    
    
    to N4 (which is unsubstituted).[1] Fragmentation patterns will shift to favor ions generated from the N4 side.
Diagnostic Fragment Table
Fragment Ion (

)
OriginTarget (1,[2]2) Intensity1,4-Isomer Intensity
186 Molecular Ion (

)
WeakModerate
157 Loss of Ethyl (

)
High (Direct

-cleavage at C2)
Low (Requires sidechain cleavage)
127 Loss of Ethoxy (

)
ModerateModerate
56 Piperazine Ring FragHighHigh (Base Peak usually)
Experimental Protocol: GC-MS Screening
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1] The slight polarity aids in separating amines.

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min hold)

    
     10°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Derivatization (Optional but Recommended): If peak tailing occurs due to the secondary amine (N4), derivatize with TFAA (Trifluoroacetic anhydride). The 1,4-isomer (tertiary amine at both Ns) will not react, whereas the target (secondary amine at N4) will form a trifluoroacetyl derivative (

    
     amu). This is a binary yes/no test for N4 substitution. 
    

Part 3: NMR Spectroscopy – The Definitive Proof

While MS provides clues, NMR is required for structural certification . The connectivity of the ethyl group to the carbon adjacent to the substituted nitrogen (N1) is the "smoking gun."

1H NMR Signatures[1][3][4][5][6]
  • Target (1,2-sub): The methine proton at C2 (chiral center) will appear as a complex multiplet, likely deshielded (~2.8–3.2 ppm) compared to ring methylenes due to the adjacent N1 and ethyl group.

  • 1,4-Isomer: The ring protons will appear as two sets of distinct triplets (or broad singlets) due to symmetry (A2B2 system approx).

  • 1,3-Isomer: The C2 protons are methylene (

    
    ), not methine (
    
    
    
    ).[1]
Critical Experiment: 2D COSY & HSQC

To validate the 1-(2-ethoxyethyl)-2-ethyl structure, you must establish the spin system:

  • COSY (Correlation Spectroscopy): Look for the cross-peak between the N1-sidechain protons and the C2-methine proton .[1]

    • Target: The

      
       protons of the ethoxyethyl group will show NOE or weak COSY correlation to the C2 proton if sterically crowded, but strong connectivity confirms they are on the same nitrogen.
      
    • Isomers: In the 1,4-isomer, the ethyl group protons will not couple to the ring carbons adjacent to the ethoxyethyl group.

NMR Decision Workflow

NMRWorkflow start Purified Sample h1 1H NMR (CDCl3) start->h1 check1 Check C2/C3 Region (2.5 - 3.5 ppm) h1->check1 res1 Methine (CH) Signal Found? check1->res1 path1 Target (1,2) or 1,3-isomer res1->path1 Yes path2 1,4-isomer (Symmetric CH2s) res1->path2 No cosy Run 2D COSY path1->cosy final Verify Ethyl-to-Ring Connectivity cosy->final

Figure 2: NMR logic tree for distinguishing regioisomers.

Part 4: Synthesis & Reference Standards

For absolute quantification, reliance on literature data is risky due to the scarcity of this specific derivative. The "Gold Standard" approach requires synthesizing the reference material to confirm retention time and spectral data.

Validation Synthesis Route:

  • Starting Material: 2-Ethylpiperazine (commercially available).[1]

  • Alkylation: React with 2-bromoethyl ethyl ether.

  • Selectivity Control: Reaction at N1 (less sterically hindered than N4? No, N1 is more hindered by the C2-ethyl).[1]

    • Note: Direct alkylation of 2-ethylpiperazine often yields a mixture of N1 and N4 products.[1] The N4-isomer is kinetically favored.[1]

    • Correction: To ensure the N1-substituted target , one must protect N4 (e.g., Boc-protection), alkylate N1, then deprotect.[1]

    • Result: If your synthesized standard matches your unknown sample's retention time, the ID is confirmed.

References

  • Piperazine Analysis & Fragmentation

    • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 3

    • Relevance: Establishes the baseline alpha-cleavage mechanisms for substituted piperazines.
  • Regioisomer Separation (GC-MS)

    • Abdel-Hay, et al. (2025).[1] Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. 4[1]

    • Relevance: Demonstrates the utility of GC retention indices in separ
  • NMR Conformational Analysis

    • RSC Publishing.[1] (2018).[1][2][5][6] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Link[1]

    • Relevance: Provides protocols for temperature-dependent NMR to resolve conformers in substituted piperazines.
  • General Chemical Data

    • PubChem. 1-(2-Ethoxyethyl)-2-ethylpiperazine Compound Summary. Link[1]

    • Relevance: Validates the molecular formula and predicted physicochemical properties.

Sources

A Comparative Guide to Quality Control Benchmarks for Industrial-Grade Ethylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a cornerstone of reliable and reproducible outcomes. Industrial-grade ethylpiperazine (CAS 5308-25-8), a key intermediate in the synthesis of pharmaceuticals like enrofloxacin, as well as dyes and other specialty chemicals, is no exception.[1][2] Ensuring its purity and consistency is paramount to the success of downstream applications. This guide provides an in-depth comparison of quality control (QC) benchmarks for industrial-grade ethylpiperazine, supported by experimental data and protocols.

The Industrial Significance of Ethylpiperazine and the Imperative for Stringent QC

N-ethylpiperazine is a cyclic diamine valued for its nucleophilic properties, making it a crucial building block in organic synthesis.[2] Its primary industrial application is in the production of fluoroquinolone antibiotics, such as enrofloxacin.[1][3] The purity of ethylpiperazine directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API).[4] Even minor impurities can lead to side reactions, reducing the efficiency of the synthesis and potentially introducing toxic by-products that are difficult and costly to remove.[1] Therefore, robust QC benchmarks are not merely a matter of compliance but a critical component of process optimization and product safety.[5]

Critical Quality Attributes (CQAs) for Industrial-Grade Ethylpiperazine

The quality of industrial-grade ethylpiperazine is defined by a set of critical quality attributes (CQAs). These are physical, chemical, and biological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The primary CQAs for ethylpiperazine are:

  • Purity: The percentage of N-ethylpiperazine in the material.

  • Identity: Confirmation of the chemical structure.

  • Impurities: The levels of known and unknown related substances.

  • Water Content: The amount of water present, which can affect reactivity.

  • Appearance: Physical state and color.

The following table summarizes typical specification benchmarks for high-quality industrial-grade ethylpiperazine, compiled from various supplier data.[1]

Critical Quality AttributeBenchmarkAnalytical Method
Purity (Assay) ≥ 99.5%Gas Chromatography (GC-FID)
Piperazine ≤ 0.10%Gas Chromatography (GC-FID)
N,N'-Diethylpiperazine ≤ 0.10%Gas Chromatography (GC-FID)
Water Content ≤ 0.30%Karl Fischer Titration
Appearance Colorless to Light Yellow LiquidVisual Inspection
Identity Conforms to structureFTIR, NMR, Mass Spectrometry

Comparative Analysis of Analytical Methods for Quality Control

A multi-faceted analytical approach is necessary for the comprehensive quality control of ethylpiperazine. While Gas Chromatography is the workhorse for purity and impurity profiling, other techniques provide crucial complementary information.

Purity and Impurity Profiling: GC vs. HPLC

Gas Chromatography (GC) is the industry standard for assessing the purity of volatile amines like ethylpiperazine.[6][7] Its high resolution and sensitivity make it ideal for separating and quantifying the main component from closely related impurities.

  • Causality of Choice: Ethylpiperazine's volatility and thermal stability make it perfectly suited for GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for accurate quantification.[8]

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. While less common for routine analysis of ethylpiperazine due to its volatility, it can be a valuable alternative, particularly for non-volatile impurities or when derivatization is employed.[9][10]

  • Expert Insight: For routine QC of ethylpiperazine, GC-FID is generally more straightforward and cost-effective than HPLC. HPLC may be considered for research purposes or for the analysis of complex mixtures where GC is not suitable.[9]

Water Content Determination: Karl Fischer Titration

The Karl Fischer (KF) titration method is the gold standard for determining water content in chemical samples.[11] It is a highly specific and accurate method that can quantify even trace amounts of water.

  • Trustworthiness of Protocol: Both volumetric and coulometric KF titration methods are reliable for amines.[12][13] For the expected low water content in industrial-grade ethylpiperazine, the coulometric method offers higher precision.[11] It's crucial to use a KF reagent specifically formulated for amines to avoid side reactions that can lead to inaccurate results.

Identity Confirmation: Spectroscopic Methods

A combination of spectroscopic techniques is used to unequivocally confirm the identity of ethylpiperazine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint," showing characteristic absorption bands for the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are unique to the compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key QC experiments.

Protocol 1: Purity and Impurity Determination by Gas Chromatography (GC-FID)

This protocol is based on established methods for the analysis of volatile amines.[7][8][14]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
  • Column: DB-17 or equivalent (30 m x 0.53 mm ID, 1.0 µm film thickness).[7]
  • Carrier Gas: Helium at a constant flow of 2 mL/min.[7]
  • Injector Temperature: 250°C.[7]
  • Detector Temperature: 260°C.[7]
  • Oven Temperature Program: 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min.[7]
  • Injection Volume: 1.0 µL.[7]
  • Diluent: Methanol.[6]

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve N-ethylpiperazine, piperazine, and N,N'-diethylpiperazine reference standards in methanol to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).[6]
  • Sample Preparation: Accurately weigh and dissolve the industrial-grade ethylpiperazine sample in methanol to achieve a similar concentration to the standard solution.

3. Analysis:

  • Inject the standard solution to determine the retention times and response factors of the main component and impurities.
  • Inject the sample solution.
  • Calculate the percentage of each impurity and the purity of the ethylpiperazine by area normalization.

Diagram of the GC-FID Workflow for Ethylpiperazine Analysis:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample Weigh & Dissolve Ethylpiperazine Sample Injector Inject into GC Sample->Injector Standard Weigh & Dissolve Reference Standards Standard->Injector Column Separation in DB-17 Column Injector->Column Detector Detection by FID Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate Purity & Impurity % Integration->Calculation

Caption: Workflow for GC-FID analysis of ethylpiperazine.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol is a standard method for determining water content in amines.[12]

1. Instrumentation and Reagents:

  • Karl Fischer Titrator: Coulometric or volumetric titrator.
  • Reagents: Karl Fischer reagent suitable for amines (e.g., HYDRANAL™-Coulomat AG for coulometric titration).[12]

2. Titrator Preparation:

  • Assemble the titration cell according to the manufacturer's instructions.
  • Add the appropriate Karl Fischer reagent to the cell.
  • Allow the instrument to titrate the solvent to a dry, stable endpoint.

3. Analysis:

  • Using a gas-tight syringe, accurately weigh a suitable amount of the ethylpiperazine sample.
  • Inject the sample into the titration cell.
  • The titrator will automatically start the titration and display the water content, typically in ppm or percentage.

Logical Flow of Karl Fischer Titration:

KF_Titration Start Start Prep Prepare Titrator & Titrate Solvent Dry Start->Prep Inject Inject Weighed Ethylpiperazine Sample Prep->Inject Titrate Automatic Titration: I₂ reacts with H₂O Inject->Titrate Endpoint Endpoint Detection Titrate->Endpoint Calculate Calculate & Display Water Content Endpoint->Calculate End End Calculate->End

Caption: Logical flow of Karl Fischer titration.

Conclusion

The quality control of industrial-grade ethylpiperazine is a critical, multi-step process that relies on a combination of robust analytical techniques. By establishing and adhering to stringent benchmarks for purity, impurities, and water content, manufacturers can provide a consistent and reliable product. For researchers and drug development professionals, a thorough understanding of these QC benchmarks and the underlying analytical methodologies is essential for ensuring the integrity of their work, from early-stage research to large-scale manufacturing.

References

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved February 23, 2026, from [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial. Retrieved February 23, 2026, from [Link]

  • Water contents Amines. (n.d.). Hiranuma. Retrieved February 23, 2026, from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Method for measuring moisture content in organic amine. (n.d.). Google Patents.
  • Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved February 23, 2026, from [Link]

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018). LCGC International. Retrieved February 23, 2026, from [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. (n.d.). EPA. Retrieved February 23, 2026, from [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (n.d.). VTechWorks. Retrieved February 23, 2026, from [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]

  • Preparation method of norfloxacin, ciprofloxacin and enrofloxacin. (n.d.). Google Patents.
  • Process for synthesizing N-ethyl piperazidine. (n.d.). Google Patents.
  • Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved February 23, 2026, from [Link]

  • Industrial processes for manufacturing amines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • N-ETHYL PIPERAZINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd. Retrieved February 23, 2026, from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved February 23, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. (2025). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate. (2020). Retrieved February 23, 2026, from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • N-ETHYL PIPERAZINE For Synthesis. (n.d.). Alpha Chemika. Retrieved February 23, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 23, 2026, from [Link]

  • Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). MDPI. Retrieved February 23, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxyethyl)-2-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxyethyl)-2-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.